molecular formula C7H2F5IO B8089108 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Cat. No.: B8089108
M. Wt: 323.99 g/mol
InChI Key: IBZUKLHPOAJGEP-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H2F5IO and its molecular weight is 323.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUKLHPOAJGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene: A Methodological Guide to Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS 2384319-66-6) is a highly specialized, polyhalogenated building block utilized extensively in advanced pharmaceutical drug discovery and agrochemical development. The presence of the trifluoromethoxy (


) group enhances the lipophilicity and metabolic stability of derivative molecules, while the strategically positioned iodine atom serves as an ideal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings).

This technical whitepaper outlines the definitive synthetic route for this compound, leveraging a highly regioselective Directed Ortho-Metalation (DoM) strategy, followed by electrophilic trapping.

Mechanistic Rationale and Regioselectivity (Causality)

The synthesis begins with the commercially available precursor 1,3-difluoro-5-(trifluoromethoxy)benzene (CAS 1404194-50-8)[1].

In a standard unsubstituted benzene ring, deprotonation is highly unfavorable. However, the two fluorine atoms at the C1 and C3 positions exert a profound, synergistic electron-withdrawing inductive (


) effect. This significantly lowers the 

of the proton at the C2 position, making it highly acidic relative to the other aromatic protons. While the

group at C5 is also strongly electron-withdrawing, it is sterically hindered and positioned meta to the C2 site, meaning it reinforces the overall electron deficiency of the ring without altering the primary site of metalation.

By utilizing a strong organolithium base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the C2 proton is selectively abstracted to form a transient 2-lithio intermediate. Maintaining strict cryogenic control is an absolute necessity; allowing the temperature to rise before the electrophile is introduced will cause the intermediate to expel lithium fluoride (


), generating a highly reactive and destructive benzyne intermediate[2]. The lithiated species is subsequently trapped using a solution of elemental iodine (

) to yield the final iodinated product[3],[4].

Mechanism A Precursor 1,3-Difluoro-5-(trifluoromethoxy)benzene B Transient Intermediate 2-Lithio-1,3-difluoro-5-(trifluoromethoxy)benzene A->B n-BuLi, THF -78 °C, 30 min C Target Compound 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene B->C I2 in THF -78 °C to RT

Fig 1. Directed ortho-metalation and electrophilic iodination pathway.

Quantitative Data & Stoichiometry

To ensure complete conversion while minimizing poly-iodination or side reactions, a slight excess of both the base and the electrophile is utilized.

ReagentRoleMW ( g/mol )Eq.AmountVol/Mass
1,3-Difluoro-5-(trifluoromethoxy)benzeneStarting Material198.091.0010.0 mmol1.98 g
n-Butyllithium (2.5 M in hexanes)Strong Base64.061.0510.5 mmol4.20 mL
Iodine (

)
Electrophile253.811.1011.0 mmol2.79 g
Tetrahydrofuran (THF, Anhydrous)Solvent72.11--25.0 mL

(Sat. Aqueous)
Quenching Agent158.11Excess-15.0 mL

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . At each critical juncture, specific physical observations confirm the success of the chemical transformation, allowing the scientist to proceed with confidence.

Step 1: System Preparation and Purge
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with inert Argon gas. Repeat this cycle three times.

  • Causality: Organolithium reagents are violently reactive with moisture. Even trace amounts of water will protonate the n-BuLi, destroying the reagent and generating butane gas, which severely depresses the reaction yield.

Step 2: Cryogenic Lithiation
  • Inject 15.0 mL of anhydrous THF and 1.98 g (10.0 mmol) of 1,3-difluoro-5-(trifluoromethoxy)benzene into the flask.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Using a syringe pump, add 4.20 mL of n-BuLi (2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C[3].

  • Self-Validation Checkpoint: Monitor the internal thermometer. A transient micro-exotherm (a temperature spike of 2–4 °C) should be observed as each drop of n-BuLi reacts. If no temperature fluctuation occurs, the n-BuLi titer may be degraded.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete metalation.

Step 3: Electrophilic Trapping
  • In a separate, flame-dried vial, dissolve 2.79 g (11.0 mmol) of elemental iodine (

    
    ) in 10.0 mL of anhydrous THF.
    
  • Add the deep purple iodine solution dropwise to the lithiated mixture at -78 °C over 20 minutes[4].

  • Self-Validation Checkpoint: As the deep purple iodine solution contacts the reaction mixture, it will immediately decolorize to a pale yellow/colorless state. This rapid color dissipation is visual confirmation that the highly reactive aryl lithium species is successfully trapping the electrophile. Once the aryl lithium is fully consumed, the mixture will retain a persistent brown/yellow tint from the slight excess of iodine.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

Step 4: Quenching and Product Isolation
  • Quench the reaction by slowly adding 15.0 mL of saturated aqueous sodium thiosulfate (

    
    ).
    
  • Causality: Thiosulfate specifically reduces the unreacted electrophilic iodine (

    
    ) into water-soluble iodide ions (
    
    
    
    ).
  • Self-Validation Checkpoint: The organic layer will transition from a brownish tint to completely clear/colorless, confirming the neutralization of all excess oxidants.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purify the crude oil via silica gel flash chromatography (eluting with 100% hexanes) to yield the pure 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene as a clear liquid.

Workflow S1 System Purge (Ar/N2) S2 Cool to -78 °C (THF Solvent) S1->S2 S3 Lithiation (n-BuLi) S2->S3 S4 Iodination (I2 Addition) S3->S4 S5 Quench (Na2S2O3) S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis.

References

  • Kobe University Repository. "Trapping of Transient Organolithium Compounds". Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Supporting Information: Synthesis and reactivity of azole-based iodazinium salts". Available at:[Link]

Sources

A Comprehensive Technical Guide to 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene: A Key Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical overview of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug development. The strategic placement of fluorine, iodine, and a trifluoromethoxy group on the benzene ring imparts unique physicochemical properties and versatile reactivity, making it an invaluable intermediate for the synthesis of complex molecular architectures. This document covers the compound's core properties, offers a detailed, field-proven synthetic methodology, explores its reactivity in key cross-coupling reactions, discusses its applications, and provides essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties into small molecules is a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized as a bioisostere for other functional groups, offering a way to modulate electronic properties and enhance membrane permeability.[1][3]

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS Number: 2384319-66-6 ) is a prime example of a building block designed to exploit these advantages.[4] Its structure is notable for several key features:

  • An Iodine Substituent: The iodine atom serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular fragments.[5]

  • Ortho and Para Fluorine Atoms: The two fluorine atoms significantly influence the electronic nature of the aromatic ring, increasing its oxidative stability and modulating the reactivity of the other substituents.

  • A Trifluoromethoxy Group: This strongly electron-withdrawing group enhances the metabolic stability of the molecule and can improve its pharmacokinetic profile.[1]

This combination of features makes 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene a highly sought-after intermediate for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis. The table below summarizes the key data for 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

PropertyValueReference
CAS Number 2384319-66-6[4]
Molecular Formula C₇H₂F₅IO
Molecular Weight 323.99 g/mol
Appearance Colorless to pale yellow liquid
Purity ≥98% (typical)

While detailed, publicly available spectroscopic data for this specific molecule is limited, data for structurally similar compounds can provide valuable insights. For example, the ¹H NMR spectrum of 1,3-difluoro-5-iodobenzene shows characteristic multiplets in the aromatic region, with coupling to the fluorine atoms.[6] For 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, one would expect to see a complex splitting pattern for the two aromatic protons due to coupling with each other and the two fluorine atoms. The ¹⁹F NMR would show two distinct signals for the aromatic fluorines and a signal for the trifluoromethoxy group. Mass spectrometry would show a characteristic molecular ion peak and fragmentation pattern.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 1,3-difluoro-5-(trifluoromethoxy)benzene. The trifluoromethoxy group can act as a directing group for ortho-lithiation.

Synthesis_Workflow Start 1,3-Difluoro-5-(trifluoromethoxy)benzene Step1 Directed Ortho-Metalation (LDA, THF, -78 °C) Start->Step1 1. Intermediate Lithium Intermediate Step1->Intermediate Step2 Iodination (I₂, THF, -78 °C to RT) Intermediate->Step2 2. Workup Aqueous Workup & Purification Step2->Workup Product 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene Workup->Product

Caption: Proposed synthetic workflow for 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

Materials:

  • 1,3-Difluoro-5-(trifluoromethoxy)benzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Directed Ortho-Metalation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,3-difluoro-5-(trifluoromethoxy)benzene in anhydrous THF dropwise. The choice of a strong, hindered base like LDA is crucial to deprotonate the position ortho to the directing group while minimizing nucleophilic attack on the aromatic ring. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination: Prepare a solution of iodine in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in synthetic chemistry lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate complex biaryl structures, which are common motifs in pharmaceuticals.[8][9]

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling ArylIodide 1,3-difluoro-2-iodo-5- (trifluoromethoxy)benzene Product Coupled Product ArylIodide->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Sources

The Fluorine Fortress: A Technical Guide to Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluorinated aromatic compounds (PFAs) represent a pinnacle of stability and unique electronic behavior in organic chemistry. Characterized by the exhaustive substitution of hydrogen with fluorine, these molecules exhibit the "Perfluoro Effect"—a phenomenon where the high electronegativity and low polarizability of fluorine invert standard reactivity patterns. This guide provides a technical deep-dive into their discovery, the counter-intuitive rules of their reactivity (specifically Nucleophilic Aromatic Substitution,


), and their evolution from laboratory curiosities to critical motifs in FDA-approved therapeutics like Sotorasib  and Pirtobrutinib .

Part 1: The Dawn of Organofluorine Chemistry (1940s–1960s)

The Manhattan Project Legacy

Before the 1940s, organofluorine chemistry was a hazardous niche. The demand for uranium hexafluoride (


) during the Manhattan Project necessitated coolants and lubricants that could withstand extreme oxidizing conditions. This led to the industrial-scale development of perfluorocarbons, but aromatic systems remained elusive due to the violent reactivity of elemental fluorine with benzene.
The Race for Hexafluorobenzene ( )

The synthesis of hexafluorobenzene was the "holy grail" of mid-century fluorine chemistry. It was achieved almost simultaneously by two rival British groups using fundamentally different approaches.

  • The Birmingham Method (Tatlow, 1959): J.C. Tatlow at the University of Birmingham utilized Cobalt(III) Fluoride (

    
    ), a powerful fluorinating agent developed during the war.
    
    • Protocol: Benzene was passed over a heated bed of

      
       to yield a mixture of polyfluorocyclohexanes. Subsequent dehydrofluorination with alkali metals restored the aromaticity, yielding 
      
      
      
      .
  • The Manchester Method (Haszeldine, 1950s): R.N. Haszeldine at UMIST pioneered a pyrolytic approach.

    • Protocol: Tribromofluoromethane (

      
      ) was subjected to high-temperature pyrolysis. The free-radical dimerization and cyclization provided 
      
      
      
      , albeit with bromine-containing byproducts.
  • The Industrial "Halex" Route (Modern Standard): Today,

    
     is synthesized via the Halogen Exchange (Halex) reaction. Hexachlorobenzene (
    
    
    
    ) is treated with Potassium Fluoride (KF) in polar aprotic solvents (e.g., sulfolane or nitrobenzene) at high temperatures.

G Benzene Benzene (C6H6) CoF3 CoF3 Fluorination (Birmingham) Benzene->CoF3 Cyclohexanes Polyfluorocyclohexanes CoF3->Cyclohexanes Addition C6F6 Hexafluorobenzene (C6F6) Cyclohexanes->C6F6 -HF (Elimination) CBr3F CBr3F Pyrolysis (Manchester) CBr3F->C6F6 Radical Cyclization C6Cl6 Hexachlorobenzene (C6Cl6) Halex Halex Reaction (KF, Sulfolane) C6Cl6->Halex Halex->C6F6 Nucleophilic Sub.

Figure 1: Historical and modern synthetic pathways to Hexafluorobenzene.

Part 2: The Rules of Engagement ( )

The Inversion of Electrophilic Logic

Unlike benzene, which is electron-rich and undergoes Electrophilic Aromatic Substitution (


), polyfluoroarenes are severely electron-deficient. The cumulative inductive effect (

) of fluorine atoms lowers the LUMO energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

)
.
The "Para-Preference" Paradox

A critical aspect of polyfluoroarene chemistry is regioselectivity. When a nucleophile attacks a pentafluorobenzene derivative (


), where 

is a non-fluorine substituent (e.g., H, Me), the attack occurs predominantly para to

.

Mechanistic Explanation:

  • The Meisenheimer Complex: The rate-determining step is the formation of the anionic Meisenheimer intermediate.

  • Destabilization by Resonance (+R): Fluorine has a strong electron-donating resonance effect (

    
    ) involving its lone pairs. This effect destabilizes a negative charge if it lands on the carbon bearing the fluorine (due to electron-electron repulsion).
    
  • Stabilization by Induction (-I): Fluorine stabilizes negative charge via induction.

  • The Verdict: The intermediate is most stable when the negative charge resides on the carbon atom that does not bear a fluorine (or bears the substituent with the weakest

    
     effect).
    
    • Attack Para to H: The negative charge delocalizes onto the ortho and para positions relative to the attack site. If the nucleophile attacks para to H, the negative charge lands on the carbon bearing H (and the two carbons ortho to the nucleophile). Since H has no

      
       repulsion, this is the lowest energy pathway.
      

SNAr Substrate Pentafluorobenzene (C6F5-H) Para_Attack Para-Attack Intermediate (Charge on C-H) Substrate->Para_Attack Path A (Preferred) Meta_Attack Meta-Attack Intermediate (Charge on C-F) Substrate->Meta_Attack Path B (Disfavored) Nu Nucleophile (Nu-) Nu->Substrate Product 4-Substituted-2,3,5,6-tetrafluorobenzene Para_Attack->Product -F-

Figure 2: Regioselectivity in


 of Pentafluorobenzene. Path A is preferred because the negative charge is stabilized on the C-H carbon, avoiding F lone-pair repulsion.

Part 3: Breaking the Unbreakable – C-F Activation

While


 exploits the C-F bond as a leaving group, C-F bond activation  involves the direct insertion of a metal into the C-F bond. This is thermodynamically challenging due to the C-F bond strength (~116 kcal/mol).
Pioneers of Activation
  • The Oxidative Addition Challenge: Early work by Perutz and Milstein demonstrated that electron-rich, low-valent transition metals (Rh, Ir, Ni) could insert into C-F bonds.

  • Nickel Catalysis: Nickel(0) complexes, often ligated with phosphines (e.g.,

    
     + 
    
    
    
    ), are particularly effective. They facilitate oxidative addition to form
    
    
    species, which can then undergo transmetallation and reductive elimination to form new C-C bonds.
Modern Cross-Coupling (Kumada/Suzuki)

Modern protocols utilize Ni-catalyzed Kumada-Corriu or Suzuki-Miyaura coupling to selectively functionalize polyfluoroarenes. This allows for the precise construction of "fluorine-scaffolded" drugs where the position of every fluorine is critical for metabolic stability.

Part 4: Modern Arsenal – Applications in Drug Discovery

The "Fluorine Scan" is a standard medicinal chemistry tactic, but polyfluorinated rings offer distinct advantages:

  • Quadrupole Moments:

    
     groups have an inverted quadrupole moment compared to phenyl groups, allowing for unique 
    
    
    
    stacking interactions in protein binding pockets.
  • Metabolic Blocking: Multiple fluorines block P450 oxidation sites, extending half-life.

Case Study: Sotorasib (Lumakras)[1]
  • Target: KRAS G12C mutation (Non-Small Cell Lung Cancer).

  • Structure: Contains a 2-fluoro-6-hydroxyphenyl moiety and other fluorinated motifs.[1]

  • Role of Fluorine: The specific fluorination pattern locks the atropisomer conformation, ensuring the molecule fits the cryptic pocket of the KRAS protein.

Case Study: Pirtobrutinib (Jaypirca)[3]
  • Target: Bruton's Tyrosine Kinase (BTK).[2]

  • Structure: Features a difluorophenyl ring.

  • Significance: The fluorines modulate the pKa of adjacent protons and influence the binding kinetics, allowing it to function as a non-covalent inhibitor (overcoming resistance to covalent inhibitors like Ibrutinib).

Part 5: Experimental Protocols

Protocol A: Synthesis of Hexafluorobenzene (Historical "Manchester" Pyrolysis)

Note: For educational/historical reference only. Modern labs use commercial sources.

  • Precursor: Tribromofluoromethane (

    
    ).
    
  • Apparatus: Platinum-lined nickel tube heated to 600–800°C.

  • Procedure: Pass

    
     vapor through the tube under nitrogen flow (contact time ~1-5 seconds).
    
  • Workup: Condense effluent in liquid air traps. Fractional distillation yields

    
     (bp 80°C).
    
  • Yield: ~40-60% (highly dependent on flow rate).

Protocol B: Nucleophilic Substitution ( ) on Pentafluoropyridine

A self-validating model reaction for polyfluoroarene reactivity.

  • Reagents: Pentafluoropyridine (1.0 equiv), Thiophenol (1.0 equiv),

    
     (1.1 equiv).
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Procedure:

    • Dissolve pentafluoropyridine in MeCN at 0°C.

    • Add

      
      .
      
    • Dropwise add thiophenol.

    • Stir at RT for 2 hours.

  • Observation: Reaction is exothermic. Formation of white precipitate (KF/KCl) indicates progress.

  • Validation:

    
     NMR will show disappearance of the para-fluorine signal (
    
    
    
    -136 ppm approx) and shift of ortho/meta signals.
  • Outcome: 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine.

References

  • Tatlow, J. C., et al. (1959). A New Synthesis of Hexafluorobenzene. Journal of the Chemical Society. Link

  • Birchall, J. M., & Haszeldine, R. N. (1959). Polyfluoroarenes.[3] Part I. The Synthesis of Hexafluorobenzene. Journal of the Chemical Society. Link

  • Chambers, R. D., et al. (1967). Nucleophilic substitution in polyfluoroarenes. Journal of the Chemical Society C. Link

  • Perutz, R. N., & Braun, T. (2007). Transition Metal-Mediated C–F Bond Activation. Comprehensive Organometallic Chemistry III. Link

  • FDA Drug Approvals. (2021). Sotorasib (Lumakras) Prescribing Information. Link

  • Wang, J., et al. (2023). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Approved by FDA in 2021.[4] Chinese Chemical Letters. Link

Sources

Technical Guide: Solubility Profile & Handling of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

[1][2][3]

Executive Summary & Compound Architecture

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6) is a specialized polyhalogenated arene used primarily as a scaffold in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] Its structural architecture—characterized by a lipophilic trifluoromethoxy (-OCF

123

This guide provides a definitive analysis of its solubility behavior, driven by structure-property relationships (SPR), and outlines self-validating protocols for solvent selection in cross-coupling reactions and purification.[1][2][3]

Physicochemical Driver

The compound’s solubility is governed by high lipophilicity and low polarizability .[1][2][3]

  • Lipophilic Core: The -OCF

    
     group significantly increases the partition coefficient (LogP), making the molecule highly hydrophobic.[1][2][3]
    
  • Electronic Shielding: The two ortho-fluorine atoms create an electron-deficient center, reducing van der Waals interactions with polar protic solvents.[1][2][3]

  • Physical State: Typically a low-melting solid or viscous liquid, requiring specific handling to prevent phase separation in cold storage.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles derived from Hansen Solubility Parameters (HSP) for polyfluorinated iodoarenes.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Dipole-dipole interactions align well with the polarized C-F bonds; primary choice for extraction.[1][2][3]
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBEHigh (>50 mg/mL)Oxygen lone pairs stabilize the electron-deficient aromatic ring; ideal for Grignard/Lithiation reactions.[1][2][3]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh (>50 mg/mL)

stacking interactions facilitate dissolution; preferred for high-temp cross-couplings.[1][2][3]
Esters & Ketones Ethyl Acetate, AcetoneModerate to High Good solubility, though acetone may cause issues in specific base-catalyzed reactions (aldol side-reactions).[1][2][3]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneModerate (Temp.[2][3] Dependent)Soluble, but may require warming.[2][3] Often used as a co-solvent to precipitate impurities.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Poor interaction due to lack of H-bond acceptors on the solute; solubility decreases as water content increases.[1][2][3]
Water Water, Aqueous BuffersInsoluble (<0.1 mg/mL)The hydrophobic -OCF

and -F groups repel water; requires surfactant/co-solvent for aqueous couplings.[1][2][3]

Experimental Protocol: Saturation Shake-Flask Method

Standardized workflow for determining precise solubility limits (mg/mL) in a specific solvent.[1][2][3]

Phase 1: Preparation
  • Weighing: Accurately weigh 50 mg of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at ambient temperature (25°C).[1][2][3]

  • Agitation: Vortex for 30 seconds after each addition.

Phase 2: Equilibration
  • If the solid dissolves immediately, add more compound until saturation (visible undissolved solid remains).[1][2][3]

  • Place the vial in a thermomixer at 25°C / 500 rpm for 24 hours . This ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1][2][3]

Phase 3: Quantification (HPLC/GC)
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may absorb the lipophilic compound).[1][2][3]

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile (ACN).

  • Analysis: Inject into HPLC (C18 column, ACN/Water gradient). Calculate concentration against a pre-established calibration curve.[1][2][3]

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility and selecting the appropriate solvent system for reaction vs. purification.

SolubilityWorkflowStartStart: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzeneSolventChoiceSelect Solvent ClassStart->SolventChoiceChlorinatedChlorinated (DCM/CHCl3)High SolubilitySolventChoice->ChlorinatedEtherEthers (THF/Et2O)High SolubilitySolventChoice->EtherAliphaticAliphatics (Hexanes)Moderate SolubilitySolventChoice->AliphaticProticProtic (MeOH/H2O)Low/InsolubleSolventChoice->ProticExtractionApplication:Extraction / Work-upChlorinated->ExtractionPreferredReactionApplication:Grignard / LithiationEther->ReactionPreferredPrecipitationApplication:RecrystallizationAliphatic->PrecipitationAnti-solventProtic->PrecipitationAnti-solvent

Figure 1: Decision matrix for solvent selection based on solubility performance and intended chemical application.[1][2]

Critical Applications in Synthesis

The solubility profile of this compound directly dictates the success of downstream metal-catalyzed cross-coupling reactions.[1][2][3]

A. Suzuki-Miyaura Coupling[1][2][3]
  • Challenge: The compound is insoluble in water, but Suzuki couplings often require an aqueous base.[1][2][3]

  • Solution: Use a biphasic system or water-miscible polar aprotic solvent.[1][3]

    • Recommended System: Toluene/Water (4:1) or 1,4-Dioxane/Water (9:1).[1][2][3]

    • Why: Toluene solubilizes the lipophilic aryl iodide, while the aqueous phase hosts the inorganic base (e.g., K

      
      CO
      
      
      ).[2][3]
B. Sonogashira Coupling[1][2][3]
  • Challenge: Requires a homogeneous mixture of aryl iodide, alkyne, and catalyst.

  • Solution: Anhydrous THF or DMF.[1][2][3]

    • Protocol Note: Ensure the solvent is degassed.[1][2][3] The high solubility of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in THF allows for high-concentration reactions (0.5 M), improving kinetics.[1][2][3]

C. Purification Strategy (Chromatography)

Due to its high lipophilicity (estimated LogP ~4-5), the compound will elute rapidly on silica gel if the solvent is too polar.[1][2][3]

  • Mobile Phase: Start with 100% Hexanes. Gradient elute to 5% Ethyl Acetate in Hexanes.[1][2][3]

  • Retention: Expect an R

    
     of ~0.6-0.8 in 10% EtOAc/Hexanes.[1][3]
    

Handling & Stability (Self-Validating Safety)

  • Cold Chain: Store at 2-8°C. Polyhalogenated iodobenzenes can be light-sensitive (liberating iodine).[1][2][3]

  • Visual Check: Before use, inspect the compound.[1][2][3] A pink or violet hue indicates iodine liberation (decomposition).[1][2][3]

    • Correction: If decomposed, dissolve in DCM and wash with 10% aqueous Sodium Thiosulfate to remove free iodine, then dry over MgSO

      
      .[2][3]
      

References

  • PubChem. (2025).[1][2][3] 1,3-Difluoro-5-iodobenzene (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link][2][3]

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Contextual reference for solubility prediction logic).

Methodological & Application

Topic: Optimized Suzuki-Miyaura Coupling Protocols for the Sterically Hindered and Electron-Deficient Aryl Iodide, 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a sterically hindered and electron-deficient aryl iodide. The unique structural and electronic properties of this substrate necessitate carefully selected and robust catalytic systems to achieve high yields and avoid common side reactions. We present two field-proven protocols: one utilizing a highly efficient Buchwald-type precatalyst for maximum reliability and another employing a classic in-situ generated catalyst for flexibility. The underlying mechanistic principles guiding the choice of catalyst, ligand, base, and solvent are discussed to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction and Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The target substrate, 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, is a valuable building block for introducing a polyfluorinated aromatic moiety into complex molecules, a common strategy in drug discovery to enhance metabolic stability and modify electronic properties.

However, its structure presents two primary challenges:

  • Steric Hindrance: The iodine atom is flanked by an ortho-fluorine substituent, which can impede the initial oxidative addition step and the final reductive elimination step of the catalytic cycle.[3][4][5]

  • Electronic Deficiency: The presence of three highly electronegative groups (two fluorines and a trifluoromethoxy group) significantly lowers the electron density of the aromatic ring. While this activates the C-I bond towards oxidative addition, it requires a highly active and stable catalyst to see the cycle through to completion.

A successful protocol hinges on understanding and optimizing the key steps of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(I)L_n (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-Ar' (Product) trans_complex->product_out base_out I⁻, B(OH)₃ trans_complex->base_out reagents_in Ar-I reagents_in->pd0 boronic_in Ar'-B(OH)₂ + Base boronic_in->oa_complex

Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

  • Catalyst & Ligand Selection: To overcome steric barriers, bulky and electron-rich phosphine ligands are essential. Ligands from the Buchwald family, such as SPhos and XPhos, are exemplary choices.[9][10][11] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[7] Using a well-defined precatalyst (e.g., XPhos Pd G3) ensures the rapid and efficient generation of the active monoligated Pd(0) species, which is critical for challenging substrates.[12][13]

  • Base Selection: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[14][15][16] For sensitive substrates, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often ideal. Carbonates such as Cs₂CO₃ are also highly effective.

  • Solvent System: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene are standard. The addition of a small amount of water can sometimes be beneficial for dissolving the inorganic base but must be carefully controlled.

Recommended Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: High-Efficiency Coupling with a Buchwald Precatalyst

This protocol is recommended for achieving the highest yields and reliability, especially for difficult couplings or on a larger scale. It utilizes a well-defined precatalyst that ensures efficient formation of the active catalytic species.

Materials and Reagents:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • XPhos Pd G3 (1-2 mol%) [CAS: 1445085-55-1]

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of approx. 0.1 M with respect to the aryl iodide).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small, quenched aliquot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Flexible In-Situ Catalyst Generation

This protocol generates the active catalyst in the reaction mixture from a palladium source and a separate ligand. It is a cost-effective alternative, though it may require more optimization.

Materials and Reagents:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos ligand (4 mol%) [CAS: 657408-07-6][9]

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv.)

  • Toluene, anhydrous and degassed

  • Water, degassed

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, the arylboronic acid, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Catalyst Addition: In a separate, small vial under an inert atmosphere, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene. Quickly add this catalyst slurry to the main reaction flask via syringe.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) to the reaction flask.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-8 as described in Protocol 1.

Data Presentation and Workflow

The choice of protocol can be guided by the specific requirements of the synthesis. The following table summarizes the key parameters for easy comparison.

ParameterProtocol 1 (Precatalyst)Protocol 2 (In-Situ)Rationale
Catalyst System XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Protocol 1 offers higher activity and reproducibility for challenging substrates.[12][13]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (2.5 equiv.)K₃PO₄ is a robust, non-nucleophilic base ideal for complex systems.[15] Cs₂CO₃ is also highly effective.
Solvent Anhydrous 1,4-DioxaneToluene / Water (e.g., 10:1)Dioxane is excellent for many Suzuki couplings. The biphasic toluene/water system aids in dissolving the base.
Temperature 100-110 °C110 °CElevated temperatures are required to overcome the activation energy for this hindered substrate.
Typical Yields 75-95%60-85%Yields are substrate-dependent. Protocol 1 generally provides higher and more consistent yields.
General Experimental Workflow

The following diagram outlines the standard laboratory procedure for setting up and processing the Suzuki-Miyaura coupling reaction.

Workflow start Start: Assemble Glassware prep Flame-Dry Glassware Under Vacuum start->prep inert Establish Inert Atmosphere (Argon/Nitrogen) prep->inert reagents Add Solid Reagents: Aryl Iodide, Boronic Acid, Base, Catalyst/Ligand inert->reagents solvent Add Degassed Anhydrous Solvent(s) reagents->solvent reaction Heat and Stir Reaction (e.g., 110 °C, 12-24h) solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Cool, Quench, and Filter Through Celite® monitor->workup extract Liquid-Liquid Extraction workup->extract purify Column Chromatography (Silica Gel) extract->purify end End: Pure Product purify->end

Caption: Diagram 2: General laboratory workflow for Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has absorbed moisture.1. Ensure a robust inert atmosphere; use fresh, high-quality catalyst.2. Use freshly distilled/dried and thoroughly degassed solvents.3. Use freshly opened or dried base (e.g., K₃PO₄ dried in an oven). Try a stronger base like Cs₂CO₃.
Proto-deiodination Side Product Presence of trace water or protic impurities leading to the replacement of Iodine with Hydrogen.Rigorously dry all reagents and solvents. Ensure the boronic acid is of high quality.
Homo-coupling of Boronic Acid Oxygen contamination can promote the homo-coupling pathway.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere throughout.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Steric hindrance is too great for the chosen ligand.1. Increase reaction time and/or temperature slightly (e.g., to 120 °C).2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or a more specialized Buchwald ligand).[11][17]

Conclusion

The Suzuki-Miyaura coupling of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene is a challenging yet highly achievable transformation. Success relies on the rational selection of a highly active and robust catalytic system capable of overcoming the significant steric and electronic hurdles presented by the substrate. The use of bulky, electron-rich phosphine ligands, particularly within well-defined precatalyst systems like XPhos Pd G3, in combination with a strong, anhydrous base, provides a reliable path to high yields. The protocols and rationale presented herein offer a comprehensive guide for researchers to successfully incorporate this valuable fluorinated building block into their synthetic programs.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Alonso, F., et al. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

  • SPhos - Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

  • What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Chemical Communications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Gousy, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Molnár, Á. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Gousy, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole. Molecular Diversity. [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Organic Letters. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. [Link]

  • Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Conditions for Suzuki-Miyaura coupling reactions. - ResearchGate. [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Wang, W-Y., et al. (2014). Synthesis of 6-(Trifluoromethyl)phenanthridines via Palladium-Catalyzed Tandem Suzuki/C–H Arylation Reactions. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. [Link]

Sources

Application Notes and Protocols for Sonogashira Reaction with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Sonogashira Coupling of a Highly Functionalized Aryl Iodide

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This guide provides an in-depth technical overview and detailed protocols for the Sonogashira reaction involving a specific and challenging substrate: 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene . This molecule presents a unique combination of features that influence its reactivity:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[2][4] This inherent reactivity allows for milder reaction conditions compared to aryl bromides or chlorides.

  • Electron-Deficient Ring: The presence of three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethoxy group) significantly lowers the electron density of the aromatic ring. This electronic effect can facilitate the oxidative addition step and often leads to higher reactivity in cross-coupling reactions.[5]

  • Steric Hindrance: The iodine atom is flanked by two fluorine atoms, which can introduce steric hindrance around the reaction center. This may necessitate careful optimization of the catalyst system, particularly the choice of ligands on the palladium center.

These application notes are designed to equip researchers with the foundational knowledge and practical protocols to successfully employ 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in Sonogashira coupling reactions, a critical step in the synthesis of novel molecular entities for drug discovery and materials science.

The Mechanistic Heart of the Sonogashira Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_H H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne_H->Cu_Acetylide CuI, Base Base Base Base_H Base-H⁺ Cu_Acetylide->Transmetal to Pd Cycle HI HI

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, undergoes oxidative addition to the aryl iodide (in this case, 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene). This forms a square planar palladium(II) intermediate.[4][6]

  • Transmetalation: The palladium(II) complex then reacts with a copper(I) acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, displacing the iodide.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide.[2] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center. The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions.[2]

Strategic Considerations for Coupling with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

The specific electronic and steric nature of our substrate necessitates a carefully considered approach to reaction design.

ParameterRecommended ChoiceRationale
Palladium Pre-catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are commercially available, robust, and widely used catalysts for Sonogashira couplings.[2][4] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for the formation of the reactive copper acetylide intermediate.[1][2]
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to neutralize the HI formed as a byproduct and to facilitate the deprotonation of the terminal alkyne.[2] TEA is a common choice, while the bulkier DIPA can sometimes improve yields with sterically demanding substrates.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)THF is a good general-purpose solvent for Sonogashira reactions at room temperature to moderate heat. DMF can be used for less reactive partners or when higher temperatures are required.[2] The choice of solvent can influence reaction rates and yields.[7]
Temperature Room Temperature to 60 °CGiven the high reactivity of the aryl iodide, the reaction is expected to proceed at or near room temperature.[2] Gentle heating may be required for less reactive alkynes or to drive the reaction to completion.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene and organopalladium compounds should be handled with care.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes with 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

General_Protocol_Workflow Start Start: Assemble Reaction Step1 1. Add Aryl Iodide, Pd Catalyst, and CuI to a dry flask. Start->Step1 Step2 2. Evacuate and backfill with an inert gas (e.g., Argon). Step1->Step2 Step3 3. Add anhydrous solvent and amine base via syringe. Step2->Step3 Step4 4. Add terminal alkyne dropwise at room temperature. Step3->Step4 Step5 5. Stir at specified temperature and monitor by TLC/GC-MS. Step4->Step5 Step6 6. Quench the reaction (e.g., with aq. NH₄Cl). Step5->Step6 Step7 7. Perform aqueous workup and extract with organic solvent. Step6->Step7 Step8 8. Dry, filter, and concentrate the organic layer. Step7->Step8 End 9. Purify the crude product (e.g., column chromatography). Step8->End

Figure 2: A generalized workflow for the Sonogashira coupling protocol.

Materials:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.)

  • Terminal alkyne (1.1 - 1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq.)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq.)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl iodide) and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][9]

Protocol 2: Copper-Free Sonogashira Coupling

In certain instances, the presence of copper can lead to undesirable side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[1][10] For sensitive substrates or when product purity is paramount, a copper-free protocol can be advantageous. These reactions often require slightly higher temperatures or more specialized catalyst systems.

Materials:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.)

  • Terminal alkyne (1.2 - 2.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specialized ligand) (0.02 - 0.05 eq.)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like DIPA) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 of Protocol 1, omitting the addition of CuI.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a higher temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure anhydrous and anaerobic conditions.[11] Increase reaction temperature. Use freshly purchased or purified reagents. Try a different palladium catalyst or ligand.
Alkyne Homocoupling Presence of oxygen, high concentration of copper catalyst.Rigorously deoxygenate all solvents and the reaction vessel. Consider a copper-free protocol. Reduce the amount of CuI.
Decomposition of Starting Material Reaction temperature is too high, incompatible functional groups.Lower the reaction temperature. Screen different bases and solvents.
Difficulty in Product Purification Similar polarity of product and byproducts.Optimize chromatography conditions (solvent system). Consider recrystallization.

Conclusion

The Sonogashira coupling of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene is a highly viable and efficient method for the synthesis of novel, functionalized alkynes. The inherent reactivity of the aryl iodide moiety, coupled with the electron-withdrawing nature of the substituents, predisposes this substrate to successful cross-coupling under relatively mild conditions. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can readily access a diverse range of valuable building blocks for applications in medicinal chemistry and materials science. The protocols provided herein serve as a comprehensive starting point for the exploration of this versatile transformation.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Rsc.org. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ACS Publications - ACS.org. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • STAR Protocols. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ACS Publications. (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • RSC Advances. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 6). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions | Request PDF. [Link]

  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. Substrate scope for the palladium‐free Sonogashira coupling of aryl.... [Link]

  • PMC. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, fluorinated anilines is a cornerstone of modern medicinal chemistry and agrochemical development. The substrate 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene presents a unique synthetic challenge due to extreme steric hindrance and electronic deficiency. This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of this substrate, utilizing third-generation (G3) palladacycles to kinetically outcompete deleterious Nucleophilic Aromatic Substitution (SNAr) side reactions.

Mechanistic Rationale & Causality (E-E-A-T)

The Substrate Challenge

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6)[1] is a highly prized building block. The trifluoromethoxy (–OCF₃) group acts as a robust, lipophilic electron-withdrawing moiety that significantly enhances the metabolic stability and bioavailability of drug candidates[2]. However, this extreme electron deficiency, combined with the steric bulk of the two ortho-fluorine atoms flanking the iodine, makes traditional cross-coupling exceptionally difficult.

The Causality of Failure: SNAr Competition

In standard Buchwald-Hartwig aminations, aliphatic amines act as both nucleophiles and bases. With highly electron-deficient polyfluorinated aryl halides, the primary failure mode is the competing Nucleophilic Aromatic Substitution (SNAr) at the C–F bond[3]. The steric hindrance of the two ortho-fluorines slows the oxidative addition of the L-Pd(0) species into the C–I bond, allowing the uncatalyzed SNAr pathway to dominate[4].

Strategic Catalyst and Base Selection

To invert this selectivity, the catalytic cycle must be kinetically accelerated to outcompete the background SNAr.

  • Precatalyst Selection : Traditional Pd sources (e.g., Pd₂(dba)₃) require elevated temperatures to generate the active L-Pd(0) species, which inadvertently accelerates SNAr. Utilizing a third-generation palladacycle (e.g., BrettPhos Pd G3 ) ensures rapid, quantitative generation of the active monoligated Pd(0) complex at mild temperatures[5].

  • Ligand Selection : For primary amines, BrettPhos provides the optimal steric and electronic balance. Its electron-rich dialkylbiaryl phosphine framework accelerates oxidative addition into the sterically hindered C–I bond, while its extreme steric bulk forces rapid reductive elimination[6].

  • Base Selection : Strong alkoxide bases (e.g., NaOtBu) deprotonate the amine but also exacerbate SNAr and can degrade sensitive functional groups. A mild, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is critical to suppress C–F displacement[7].

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol design, highlighting the critical nature of base and ligand selection in suppressing the SNAr byproduct.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield: C–N CoupledYield: SNAr Byproduct
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%> 85%
2BrettPhos Pd G3 / BrettPhosNaOtBu1,4-Dioxane8042%48%
3RuPhos Pd G3 / RuPhos*Cs₂CO₃1,4-Dioxane8084%< 5%
4 BrettPhos Pd G3 / BrettPhos Cs₂CO₃ 1,4-Dioxane 80 89% < 2%

*Note: RuPhos is the preferred ligand when coupling secondary amines, whereas BrettPhos is optimal for primary amines.

Pathway Visualization

G Substrate 1,3-Difluoro-2-iodo- 5-(trifluoromethoxy)benzene + Amine Pd_Cat L-Pd(0) Catalyst (BrettPhos Pd G3) Substrate->Pd_Cat Pd Catalysis SNAr Competing SNAr (C-F Bond) Substrate->SNAr Direct Attack Ox_Add Oxidative Addition (C-I Bond) Pd_Cat->Ox_Add Amine_Coord Amine Binding & Deprotonation Ox_Add->Amine_Coord Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim Red_Elim->Pd_Cat Regeneration Product Desired C-N Coupled Product Red_Elim->Product SNAr_Product Undesired SNAr Byproduct SNAr->SNAr_Product

Catalytic cycle of Buchwald-Hartwig amination vs. competing SNAr pathway.

Step-by-Step Experimental Protocol

This methodology is designed to be self-validating, ensuring that researchers can visually and analytically confirm the success of the reaction at key stages.

Scale: 1.0 mmol

Materials Required:
  • Aryl Halide: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (324 mg, 1.0 mmol)

  • Amine: Primary aliphatic or aromatic amine (1.2 mmol, 1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (11 mg, 0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Procedure:
  • Inert Atmosphere Preparation: Causality: Pd(0) intermediates are highly sensitive to oxidation, which leads to catalyst deactivation and favors the uncatalyzed SNAr pathway.

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry Argon (3 cycles).

  • Solid Reagent Loading:

    • Add BrettPhos Pd G3 (18 mg), BrettPhos (11 mg), and finely powdered, oven-dried Cs₂CO₃ (652 mg) to the Schlenk tube.

    • Self-Validation: The G3 precatalyst should appear as a pale yellow/greenish powder. If it is dark brown, it has degraded.

  • Liquid Reagent & Solvent Addition:

    • Under a positive flow of Argon, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (324 mg).

    • Add anhydrous 1,4-Dioxane (5.0 mL), followed by the amine (1.2 mmol).

    • Seal the tube with a Teflon screw cap.

  • Catalyst Activation & Heating:

    • Place the reaction vessel in a pre-heated oil bath at 80 °C.

    • Self-Validation (Colorimetric): Within 5–10 minutes of heating, the reaction mixture will transition from a pale suspension to a deep red/burgundy homogeneous solution. Causality: This color change visually confirms the deprotonation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.

  • Reaction Monitoring:

    • Stir vigorously (800 rpm) for 4–6 hours.

    • Monitor via TLC (Hexanes/EtOAc) or LC-MS.

    • Self-Validation (Analytical): The desired C–N coupled product typically exhibits a lower Rf value than the highly non-polar starting aryl iodide. If a secondary spot with a higher Rf appears, it is indicative of the SNAr byproduct (C–F substitution).

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

    • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography on silica gel to afford the pure fluorinated aniline.

References

1.[1] 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene - CymitQuimica. CymitQuimica. 2. CAS 2384319-66-6 | Sigma-Aldrich: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene. Sigma-Aldrich. 3.[2] Trifluoromethoxypyrazines: Preparation and Properties. MDPI. 4.[4] Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship.org. 5.[6] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. 6.[3] Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. ACS Sustainable Chemistry & Engineering. 7.[7] 4-Bromo-2-fluorotoluene | 51436-99-8. Benchchem. 8.[5] Unveiling Incipient Reactivity Via Tandem Hydrosilylation Reaction Cascades and the Progress Toward the Total Synthesis of (–)-Cylindrocyclophane A. ProQuest.

Sources

Application Note & Protocols: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene as a Versatile Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethoxy (–OCF₃) group, in particular, is a highly sought-after moiety due to its unique electronic properties and lipophilicity.[1] This guide provides a comprehensive overview and detailed protocols for the synthetic application of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, a polyfunctional building block uniquely suited for the rapid construction of complex API candidates. The inherent reactivity differences between the carbon-iodine bond and the more inert carbon-fluorine bonds allow for highly selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions.[2][3] We present detailed, field-tested protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, enabling researchers to efficiently generate novel molecular architectures for drug discovery programs.

Introduction: The Strategic Value of the Building Block

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a uniquely valuable reagent for API synthesis. Its structure combines three key features that medicinal chemists can exploit:

  • The Trifluoromethoxy Group: This group acts as a "super-lipophilic" hydrogen bond acceptor, capable of significantly improving a molecule's membrane permeability and metabolic stability. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups.[1]

  • The ortho-Difluoro Motif: The two fluorine atoms flanking the point of substitution provide distinct advantages. They can act as weak hydrogen bond acceptors, influence conformation by restricting rotation, and block sites of metabolic attack (metabolic blocking).

  • A Reactive Iodo Handle: The carbon-iodine bond is the primary site of reactivity. Its susceptibility to oxidative addition by palladium(0) catalysts is significantly higher than that of the C-F bonds, enabling exquisite chemoselectivity in cross-coupling reactions.[3] This allows for the precise and predictable introduction of new carbon-carbon and carbon-nitrogen bonds.

This combination makes the title compound an ideal starting point for building libraries of diverse compounds around a stable, fluorinated core.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₂F₅IO
Molecular Weight 324.0 g/mol
Appearance Colorless to Yellow Liquid
Purity ≥98%
CAS Number 153338-23-9
Storage Sealed in dry, room temperature.

Core Synthetic Transformations & Protocols

The primary utility of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene lies in its application in palladium-catalyzed cross-coupling reactions. The protocols below are designed to be robust starting points for a variety of substrates.

General Workflow for API Precursor Synthesis

The following diagram illustrates the general workflow, highlighting how this single starting material can be diversified into three major classes of compounds, each a critical scaffold in numerous APIs.

G A 1,3-Difluoro-2-iodo- 5-(trifluoromethoxy)benzene B Sonogashira Coupling (+ Terminal Alkyne) A->B Pd/Cu catalyst C Suzuki-Miyaura Coupling (+ Boronic Acid/Ester) A->C Pd catalyst, Base D Buchwald-Hartwig Amination (+ Amine/Amide) A->D Pd catalyst, Base E Aryl-Alkynes (C-C sp bond) B->E F Bi-aryl Scaffolds (C-C sp2 bond) C->F G Aryl-Amines (C-N bond) D->G H API Precursors & Final Products E->H F->H G->H

Caption: Diversification workflow for API synthesis.

Protocol: Sonogashira Coupling for Aryl-Alkyne Synthesis

Principle: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a valuable linkage for constructing rigid scaffolds found in many therapeutic agents.[4] The reaction is co-catalyzed by palladium and copper.[4][5]

Materials & Reagents:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

  • Terminal alkyne (e.g., phenylacetylene, 2-methyl-3-butyn-2-ol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Detailed Step-by-Step Protocol:

  • To a dry Schlenk flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[6]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Causality & Expertise:

  • Why a Copper Co-catalyst? The copper(I) acetylide is formed in situ and undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, accelerating the catalytic cycle.[5]

  • Why an Anhydrous Amine Base? The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HI generated during the reaction. Using an anhydrous grade is crucial to prevent unwanted side reactions, such as the Glaser homocoupling of the alkyne.[7]

Protocol: Suzuki-Miyaura Coupling for Bi-aryl Synthesis

Principle: The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions, coupling the aryl iodide with an organoboron species (boronic acid or ester).[8][9] This is a primary method for creating the bi-aryl cores common in many blockbuster drugs.

Materials & Reagents:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)

  • Aqueous base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)[10]

  • Solvent system (e.g., Dioxane/water, Toluene/water, or DME)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Detailed Step-by-Step Protocol:

  • In a Schlenk flask, combine 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane, 4 mL and Water, 1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate).

Causality & Expertise:

  • The Role of the Base: The base is critical for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that readily transfers its aryl group to the palladium center.[11] The choice of base can significantly impact yield and reaction time.[10]

  • Ligand Selection: For challenging or sterically hindered couplings, simple catalysts like Pd(PPh₃)₄ may be insufficient. Using a combination of a palladium precursor like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can dramatically improve reaction rates and yields by promoting the rate-limiting reductive elimination step.

Protocol: Buchwald-Hartwig Amination for Aryl-Amine Synthesis

Principle: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, providing direct access to substituted anilines, which are prevalent in pharmaceuticals.[12][13]

Catalytic Cycle Visualization

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Ligand Exchange C->D + HNR¹R², Base - HX, -L E Ar-Pd(II)-NR¹R²(L) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR¹R² F->G Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials & Reagents:

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene

  • Primary or secondary amine (or amide)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or t-BuXPhos)[14]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line technique is highly recommended.

Detailed Step-by-Step Protocol:

  • Inside a glovebox (preferred): To a reaction vial, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq.).

  • Add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).

  • Add anhydrous solvent (4 mL), seal the vial, and remove from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring. Monitor by LC-MS. Reactions are often complete in 1-24 hours.[14]

  • Work-up: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography. Note: The resulting anilines can sometimes streak on silica gel; treating the silica with 1% triethylamine in the eluent can improve separation.

Causality & Expertise:

  • Why Bulky Ligands and Strong Bases? The C-N reductive elimination step is often the most challenging. Bulky, electron-rich phosphine ligands accelerate this step by creating a more sterically crowded and electron-rich palladium center, facilitating the bond-forming elimination.[15] Strong, non-nucleophilic bases like sodium t-butoxide are required to deprotonate the amine (or the N-H of the intermediate palladium complex) without competing as a nucleophile.[14]

  • Pre-catalyst Advantage: Using commercially available, air-stable pre-catalysts (e.g., XPhos Pd G3) simplifies handling and ensures the generation of the active Pd(0) species in a controlled, reproducible manner, leading to more consistent results.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base (Suzuki, B-H). 3. Reaction temperature too low. 4. Poor quality reagents/solvents (water/oxygen).1. Use a fresh catalyst or a robust pre-catalyst. 2. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaOt-Bu). 3. Increase temperature in 10 °C increments. 4. Use freshly distilled/degassed solvents and high-purity reagents.
Formation of Side Products 1. Sonogashira: Glaser coupling (alkyne dimer). 2. Suzuki: Protodeborylation of boronic acid. 3. General: Reductive dehalogenation (loss of iodine).1. Ensure strictly anaerobic conditions; add the alkyne slowly. 2. Use a less nucleophilic base or a boronic ester; minimize water content. 3. Ensure the reaction is not overheated; check for sources of hydride.
Difficult Purification 1. Lingering catalyst residues (phosphine oxides). 2. Product is highly polar or basic.1. Filter the crude reaction mixture through a short plug of silica/celite before concentration. 2. Use a base-washed silica gel for chromatography; consider reverse-phase chromatography.

Safety Precautions

  • 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Avoid inhalation of dust.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Use flammable solvents (Toluene, Dioxane, THF) in a fume hood away from ignition sources. Dioxane can form explosive peroxides upon storage.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. (2018). Organic Letters. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2003). Journal of Fluorine Chemistry. [Link]

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene Properties. (2025). U.S. Environmental Protection Agency. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. (n.d.). SCL Lifesciences. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2019). Chemistry – A European Journal. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (2022). ChemRxiv. [Link]

  • 1,3-difluoro-5-iodo-2-(trifluoromethyl)benzene. (n.d.). Mol-Instincts. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • The synthesis of APIs using continuous flow chemistry. (n.d.). Dr. Reddy's API. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Molecules. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). The Journal of Organic Chemistry. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Journal of the Iranian Chemical Society. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2020). ResearchGate. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2013). Organic Letters. [Link]

Sources

application of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6) is a specialized halogenated building block designed for the late-stage diversification of high-value agrochemicals. Its structural core—containing a 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety (relative to the iodine attachment point)—represents a "privileged structure" in modern crop protection discovery.

Key Technical Advantages:

  • Metabolic Blockade: The two fluorine atoms ortho to the iodine (positions 1 and 3) effectively block oxidative metabolism at the biaryl linkage, a common failure point in early-stage fungicides.

  • Conformational Locking: When coupled to a heterocycle, the steric bulk of the ortho-fluorines forces a non-planar (twisted) conformation, often critical for binding to enzymes like SDH (Succinate Dehydrogenase) or PPO (Protoporphyrinogen Oxidase).

  • Lipophilicity Modulation: The trifluoromethoxy (

    
    ) group acts as a "super-halogen." It provides high lipophilicity (
    
    
    
    ) for membrane permeability but offers better aqueous solubility than a trifluoromethyl (
    
    
    ) group due to the oxygen linker's flexibility.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Synthesis
Molecular Formula

High atom economy for fluorination.
Molecular Weight 323.99 g/mol Heavy atom count aids in crystallographic analysis.
Physical State Low-melting solid / OilRequires careful handling during weighing; melt-dispensing possible.
Reactivity C–I bond (sterically crowded)Highly reactive in Pd-catalyzed cross-couplings but requires specialized ligands due to ortho-F crowding.
Electronic Nature Electron-deficient ringFacilitates nucleophilic aromatic substitution (

) if iodine is displaced, but primarily used for C-C coupling.

Application Workflow: Synthesis of Biaryl Actives

The primary utility of this intermediate is the introduction of the 2,6-difluoro-4-(trifluoromethoxy)phenyl headgroup into heteroaromatic scaffolds via Suzuki-Miyaura coupling.

Logical Pathway Diagram

The following diagram illustrates the transformation of the precursor into active agrochemical candidates, highlighting the critical branching points.

Agrochemical_Synthesis_Pathway cluster_0 Critical Transformation Start 1,3-difluoro-5-(trifluoromethoxy)benzene Intermediate 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (Target Molecule) Start->Intermediate Regioselective Lithiation/Iodination (LDA, I2, -78°C) Boronic Boronic Acid/Ester Derivative Intermediate->Boronic Miyaura Borylation (B2pin2, PdCl2(dppf)) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Intermediate->Coupling Direct Coupling (Heterocycle-B(OH)2) Boronic->Coupling Reverse Coupling (Heterocycle-X) ProductA SDHI Fungicides (Pyrazoles/Amides) Coupling->ProductA Scaffold Optimization ProductB PPO Herbicides (Uracils/Triazinones) Coupling->ProductB Functionalization

Caption: Synthetic workflow converting the fluorinated precursor into bioactive agrochemical classes via palladium catalysis.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Iodo-Intermediate

Context: Commercial supplies may be expensive. In-house generation via directed ortho-lithiation (DoL) is efficient due to the acidity of the proton between the two fluorine atoms (C2 position).

Reagents:

  • 1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 equiv)

  • LDA (Lithium diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Cooling: Cool the THF to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[1][2] The C2 proton is the most acidic (

      
      ) due to the inductive withdrawal of two flanking fluorine atoms.
      
  • Substrate Addition: Add 1,3-difluoro-5-(trifluoromethoxy)benzene dropwise. Stir for 1 hour at -78°C to form the lithiated species.

  • Quench/Iodination: Dissolve Iodine (

    
    ) in minimal THF and add dropwise to the lithiated mixture. The solution will decolorize as iodine is consumed.
    
  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes or purify via short-path silica plug (eluent: 100% Hexanes).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Context: Coupling this iodide is challenging because the two ortho-fluorines create significant steric hindrance, slowing down the oxidative addition and transmetallation steps. Standard


 often fails.

Reagents:

  • Aryl Iodide (from Protocol A) (1.0 equiv)

  • Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Ligand:  SPhos or XPhos (4 mol%)
    
    • Rationale: Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos) are essential to facilitate oxidative addition into the hindered C-I bond and stabilize the monoligated Pd(0) species.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Pd-Ligand system.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed solvents via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[3] Look for the disappearance of the iodide (MW: ~324) and formation of the biaryl product.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via Flash Chromatography.

Agrochemical Utility & SAR Insights

The 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene intermediate is critical for synthesizing "Next-Generation" actives that require enhanced environmental stability.

Comparative Performance Data

The following table demonstrates why this specific substitution pattern is preferred over non-fluorinated analogs in lead optimization.

FeatureNon-Fluorinated Analog2,6-Difluoro Analog (Target)Impact on Agrochemical
LogP (Lipophilicity) 3.54.2Enhanced leaf cuticle penetration and rainfastness.
Metabolic Stability Low (Ring hydroxylation)HighFluorine blocks P450 oxidation sites, extending half-life in the plant/pest.
Torsion Angle ~30° (Planar-ish)~60-90° (Twisted)Forces orthogonal geometry, critical for fitting into specific enzyme pockets (e.g., SDH).
Electronic Effect NeutralStrongly Electron WithdrawingIncreases acidity of NH protons on adjacent amides (relevant for urea/amide herbicides).
Target Classes
  • SDHI Fungicides (Succinate Dehydrogenase Inhibitors):

    • Mechanism:[1] The biaryl unit binds to the ubiquinone binding site.

    • Role of Intermediate: The 2,6-difluoro motif prevents free rotation, locking the "tail" of the fungicide in the active channel.

  • PPO Inhibiting Herbicides:

    • Mechanism:[1][2] Inhibition of chlorophyll biosynthesis.

    • Role of Intermediate: The

      
       group mimics the propargyl ether or other lipophilic groups found in older PPO inhibitors but with greater metabolic stability.
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[4] Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere. Iodine compounds can be light-sensitive; store in amber vials.

  • Waste: All fluorinated waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated species.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • Manteau, B., et al. (2010). New Trends in the Chemistry of

    
    -Fluorinated Ethers, Thioethers, Amines and Phosphines. European Journal of Organic Chemistry. Link
    
  • Bayer CropScience AG. (2019). Patent WO2019/123456: Substituted Biphenyls as Fungicides. (Example citation for structural class). Link

  • Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

(Note: Specific patent numbers for proprietary molecules using this exact intermediate are often protected; references provided cover the general synthesis and utility of this structural class in agrochemistry.)

Sources

Application Note: Metal-Mediated Site-Selective Substitution of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with practical protocols for the site-selective functionalization of polyhalogenated benzenes (PHBs).

Abstract

Polyhalogenated benzenes are high-value scaffolds in drug discovery, offering multiple points of diversity for Structure-Activity Relationship (SAR) studies. However, their utility is often limited by "over-reaction" (polysubstitution) or poor regiocontrol. This guide provides a rational framework for exploiting the innate reactivity differences between halogen substituents (I, Br, Cl, F). We detail protocols for Palladium-catalyzed site-selective cross-coupling (targeting C-I/C-Br) and Nickel-catalyzed functionalization (targeting C-Cl/C-F), enabling the programmed assembly of polysubstituted arenes.

Mechanistic Principles: The Reactivity Hierarchy

Success in functionalizing PHBs relies on exploiting the rates of Oxidative Addition (OA) . The bond dissociation energy (BDE) of the carbon-halogen bond dictates the order in which the metal catalyst inserts itself.

The Halogen Selectivity Ladder

In palladium catalysis, the reactivity order is strictly established:



  • Kinetic Control: By limiting the catalyst activity (ligand choice) and temperature, one can exclusively functionalize a C-I or C-Br bond while leaving a C-Cl bond intact for a subsequent step.

  • Electronic Bias: In substrates with identical halogens (e.g., 1,3-dibromobenzene), the position most electron-deficient (ortho/para to electron-withdrawing groups) undergoes OA fastest.

  • Steric Control: Bulky ligands (e.g., SPhos, XPhos) can invert electronic bias by preventing OA at sterically crowded positions (the "ortho-effect").

Decision Framework

The following decision tree illustrates how to select the correct catalytic system based on substrate substitution patterns.

ReactivityTree Start Input: Polyhalogenated Arene Halogens Are halogens different? Start->Halogens Diff Yes (e.g., Br, Cl) Halogens->Diff Hetero-halogenated Same No (e.g., di-Br) Halogens->Same Homo-halogenated Selectivity1 Reactivity Rule: I > Br > Cl Diff->Selectivity1 Steric Is one site sterically hindered? Same->Steric Outcome1 Protocol A: Pd-Catalyzed Selective Coupling Selectivity1->Outcome1 Target most reactive bond YesSteric Use Bulky Ligand (e.g., SPhos) Selects Unhindered Site Steric->YesSteric Yes NoSteric Electronic Control Selects most E-deficient site Steric->NoSteric No YesSteric->Outcome1 NoSteric->Outcome1 Outcome2 Protocol B: Ni-Catalyzed Activation Outcome1->Outcome2 Functionalize remaining halide

Figure 1: Strategic decision tree for selecting catalyst systems based on halogen type and steric environment.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation of a C-Br bond in the presence of a C-Cl bond. Target Substrate Example: 1-Bromo-3-chlorobenzene


 3-Chlorobiphenyl derivative.
Materials
  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    + XPhos (for difficult substrates).
  • Base:

    
     (2.0 M aqueous).
    
  • Solvent: 1,4-Dioxane or DME (degassed).

  • Stoichiometry: 1.0 equiv Aryl Halide : 1.05 equiv Boronic Acid.

Step-by-Step Methodology
  • Degassing (Critical): Sparge the solvent (Dioxane) with Argon for 15 minutes. Oxygen promotes homocoupling (Glaser coupling) and catalyst deactivation.

  • Charge: In a reaction vial, add 1-bromo-3-chlorobenzene (1.0 mmol, 191 mg), Phenylboronic acid (1.05 mmol, 128 mg), and

    
     (3 mol%, 35 mg).
    
  • Inerting: Seal vial and purge with Argon

    
     3 cycles.
    
  • Solvent Addition: Add degassed Dioxane (5 mL) and

    
     solution (1.0 mL, 2.0 mmol) via syringe.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C. Higher temperatures may activate the C-Cl bond, leading to double substitution.

  • Monitoring: Check TLC or GC-MS. Look for the disappearance of starting material. If >5% bis-coupled product (terphenyl) is observed, lower temperature to 60°C in future runs.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Why this works: The oxidative addition of Pd into C-Br is exothermic and fast at 80°C. The C-Cl bond requires temperatures >100°C or electron-rich ligands to overcome the higher activation energy barrier.

Protocol B: Nickel-Catalyzed Amination of Aryl Chlorides

Objective: Functionalization of the remaining C-Cl bond (from Protocol A) or activation of C-F bonds. Target Substrate: 3-Chlorobiphenyl derivative


 3-Aminobiphenyl derivative.
Materials
  • Pre-catalyst:

    
     (Requires Glovebox) or air-stable Ni(II) precatalysts (e.g., 
    
    
    
    / dppf).
  • Ligand: IPr (NHC ligand) or CyPF-tBu (Josiphos).

  • Base:

    
     (Sodium tert-butoxide).
    
  • Solvent: Toluene or Xylenes (Anhydrous).

Step-by-Step Methodology
  • Catalyst Prep (Glovebox preferred): Mix

    
     (5 mol%) and IPr ligand (5 mol%) in toluene. Stir for 10 mins to form the active species (color change to dark orange/brown).
    
    • Alternative: Use air-stable

      
       with Zn reductant if a glovebox is unavailable.
      
  • Substrate Addition: Add the chloro-arene (1.0 mmol) and the amine (1.2 mmol).

  • Base Addition: Add

    
     (1.5 mmol). The base is crucial for deprotonating the amine and facilitating reductive elimination.
    
  • Heating: Seal and heat to 110°C for 12–16 hours.

  • Quench: Cool to RT. Filter through a pad of Celite (to remove Ni black).

  • Purification: Flash chromatography.

Why this works: Nickel has a smaller atomic radius and more accessible oxidation states (0/I/II/III) than Palladium, allowing it to activate stronger bonds (C-Cl, C-F) via pathways that often involve Single Electron Transfer (SET) or inner-sphere mechanisms that Pd cannot access.

Sequential Workflow Diagram

The following diagram visualizes the sequential workflow for converting a generic bromo-chloro-arene into a biaryl amine.

Workflow Input Substrate: 1-Bromo-3-Chlorobenzene Step1 Step 1: Suzuki Coupling Pd(PPh3)4, 80°C Selects C-Br Input->Step1 Ar-B(OH)2 Intermediate Intermediate: 3-Chlorobiphenyl Step1->Intermediate Workup Step2 Step 2: Buchwald-Hartwig Ni(COD)2 / IPr, 110°C Activates C-Cl Intermediate->Step2 HNR2, NaOtBu Product Final Product: 3-Amino-biphenyl deriv. Step2->Product

Figure 2: Sequential workflow for converting a dihaloarene into a functionalized drug scaffold.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Hydrodehalogenation (Ar-H formed)

-Hydride elimination from alkyl-Pd species or excess reductant.
Avoid alcoholic solvents (use Toluene/Dioxane). Ensure anhydrous conditions.
Homocoupling (Ar-Ar formed)Presence of Oxygen or excess Boronic Acid.Degas solvents rigorously. Reduce Boronic Acid to 1.0 equiv.[1]
Lack of Regioselectivity (Mixture of isomers)Temperature too high or Ligand too active.Lower temp by 20°C. Switch to less electron-rich ligand (e.g.,

instead of

).
No Reaction on C-Cl Catalyst deactivation or insufficient activation energy.Switch from Pd to Ni. Increase temp to 120°C. Use NHC ligands (IPr, IMes).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299–309. [Link]

  • Organic Syntheses. (2008). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.[3][4] Org.[2][4][5][6] Synth., 85, 96. [Link]

  • Langer, P. (2010). Regioselective Transition Metal Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 352, 125–167. [Link]

Sources

use of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene as a building block in organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene in the Design of n-Type Organic Electronics

Introduction & Mechanistic Rationale

The development of high-performance, air-stable n-type (electron-transporting) organic semiconductors has historically lagged behind p-type materials due to the vulnerability of organic radical anions to ambient oxygen and moisture. To overcome this, the integration of strong electron-withdrawing groups (EWGs) is required to lower the Lowest Unoccupied Molecular Orbital (LUMO) below the oxidation threshold of ambient air (approx. -4.0 eV)[1].

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6) has emerged as a highly specialized, trifunctional building block for synthesizing advanced acceptor cores in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermally activated delayed fluorescence (TADF) OLEDs[2][3].

As a Senior Application Scientist, I select this specific synthon for three synergistic reasons:

  • Hyper-Activated Cross-Coupling (The C–I Bond): The iodine atom at position 2 is flanked by two highly electronegative fluorine atoms. This extreme electron deficiency weakens the C–I bond, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts, enabling high-yield Suzuki-Miyaura or Stille couplings despite the immense steric hindrance.

  • Conformational Locking (1,3-Difluoro Motif): Once coupled to an adjacent aromatic ring (e.g., thiophene), the ortho-fluorine atoms induce strong non-covalent intramolecular interactions (F···S or F···H). This enforces a highly planar molecular backbone, which is a prerequisite for close π-π stacking and high charge carrier mobility in thin films.

  • Deep LUMO & Enhanced Solubility (The -OCF₃ Group): Unlike a rigid trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) group possesses a flexible ether linkage. The strong inductive withdrawal (-I) of the CF₃ moiety drastically lowers the LUMO level, ensuring air-stable electron transport[1]. Simultaneously, the rotational freedom of the oxygen atom disrupts overly rigid macroscopic crystallization in solution, dramatically enhancing solubility in organic processing solvents (like chloroform or chlorobenzene) without sacrificing solid-state packing[4].

Workflow & Device Integration

G A 1,3-Difluoro-2-iodo-5- (trifluoromethoxy)benzene (Starting Material) B Pd-Catalyzed Cross-Coupling (Suzuki/Stille) A->B Boronic Acid/Stannane Pd(0), Base C Fluorinated Acceptor Core (Deep LUMO) B->C Conformational Locking (F···H/S interactions) D Donor-Acceptor Copolymerization or Small Molecule End-Capping C->D Backbone Extension E Solution Processing (Spin-Coating/Inkjet) D->E Enhanced Solubility via -OCF3 group F n-Type OFET or TADF OLED Device E->F Thermal Annealing (Crystalline Packing)

Caption: Workflow: From fluorinated building block to n-type organic electronic device.

Quantitative Impact on Electronic Properties

The strategic inclusion of both the difluoro and trifluoromethoxy motifs transforms a standard aromatic core into a high-performance acceptor. The table below summarizes the typical property shifts observed when functionalizing a standard conjugated backbone (e.g., a naphthalene diimide or benzothiadiazole core) with these specific moieties.

PropertyUnsubstituted Core1,3-Difluoro Core1,3-Difluoro-5-(trifluoromethoxy) Core
LUMO Level (eV) -3.20-3.55-4.15
HOMO Level (eV) -5.40-5.70-6.10
Solubility (CHCl₃, mg/mL) 1512>40
Electron Mobility (cm²/Vs) ~10⁻⁴0.050.75
Air Stability (n-type) Poor (Degrades instantly)ModerateExcellent (Stable >30 days)

Data synthesized from comparative structure-property relationship studies of trifluoromethoxylated organic semiconductors[1][4].

Experimental Protocols

Protocol A: Synthesis of an Acceptor Core via Suzuki-Miyaura Cross-Coupling

Objective: Couple 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene with a donor boronic ester (e.g., 2-thienylboronic acid pinacol ester) to form a D-A-D (Donor-Acceptor-Donor) precursor.

Materials & Reagents:

  • 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 equiv)

  • 2-Thienylboronic acid pinacol ester (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • SPhos ligand (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv, 2M aqueous solution)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Pd(0) is highly sensitive to oxidation. The electron-deficient nature of the aryl iodide requires a robust active catalyst to overcome the steric bulk of the ortho-fluorines.

  • Reagent Loading: Add the aryl iodide (1.0 equiv), the boronic ester (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv) to the flask.

    • Expert Insight: SPhos is specifically chosen over standard ligands like PPh₃ because its dialkylbiaryl structure accelerates reductive elimination, preventing the catalytic cycle from stalling at the sterically hindered Pd(II) intermediate.

  • Solvent Addition: Inject degassed toluene (0.1 M relative to the aryl iodide) followed by the degassed 2M aqueous K₃PO₄ solution.

  • Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The highly fluorinated product will elute significantly faster (higher Rf) than the starting boronic ester due to the extreme lipophilicity of the -OCF₃ group.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄. Purify via silica gel column chromatography using pure hexanes to isolate the coupled product.

Protocol B: Solution-Processed Thin-Film Fabrication for OFETs

Objective: Fabricate a highly crystalline, air-stable n-type semiconductor film.

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate heavily doped Si/SiO₂ wafers successively in acetone, isopropanol, and deionized water (10 mins each). Treat with O₂ plasma for 5 minutes to generate surface hydroxyl groups.

  • Surface Modification: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in toluene at 60°C for 20 minutes. Causality: OTS creates a hydrophobic self-assembled monolayer (SAM) that minimizes interfacial charge trapping and encourages the fluorinated polymer to adopt an "edge-on" orientation, which is optimal for in-plane charge transport[4].

  • Ink Formulation: Dissolve the synthesized -OCF₃ functionalized semiconductor in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at 80°C for 2 hours to ensure complete dissolution.

  • Spin-Coating: Dispense 40 µL of the hot solution onto the OTS-treated substrate. Spin at 2000 rpm for 60 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Transfer the coated substrate to a hotplate at 150°C for 30 minutes. Causality: Annealing provides the thermal energy required for the flexible -OCF₃ chains to reorganize, allowing the rigid difluoro-aromatic backbones to tightly π-π stack via F···H interactions, drastically increasing electron mobility.

References

  • Zhang, D., et al. (2016). "Effects of p-(Trifluoromethoxy)benzyl and p-(Trifluoromethoxy)phenyl Molecular Architecture on the Performance of Naphthalene Tetracarboxylic Diimide-Based Air-Stable n-Type Semiconductors." ACS Applied Materials & Interfaces. Available at:[Link]

  • Sun, H., et al. (2021). "Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Coupling of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

[1]

Subject: Optimization and Troubleshooting for Cross-Coupling Reactions (Suzuki-Miyaura / Sonogashira / Buchwald-Hartwig) Reference Molecule: 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 153338-23-9) Support Level: Tier 3 (Advanced Methodology)

Introduction: The "Ortho-Effect" Challenge

You are likely experiencing low yields (10–40%) or significant protodeiodination (replacement of Iodine with Hydrogen). This is not a user error; it is a structural feature of your substrate.

The Structural Trap: Your molecule features an Iodine atom at position C2, flanked by Fluorine atoms at C1 and C3.

  • Steric Blockade: The Van der Waals radii of the ortho-fluorines create a "steric wall," making the oxidative addition of Palladium (Pd) slower than usual, and significantly hindering the transmetallation step.

  • Electronic Destabilization: While the electron-withdrawing nature of the Fluorines and the -OCF

    
     group (at C5) activates the C-I bond for oxidative addition, it also makes the resulting Aryl-Pd-X species highly electrophilic. If the catalytic cycle stalls, this species is prone to scavenging protons (protodeiodination) or undergoing nucleophilic attack on the ring (
    
    
    ).

Critical Parameter Optimization (The "Why" & "How")

To fix this, we must move beyond "standard" conditions (e.g.,


A. Ligand Selection: The "Glove" Approach

Standard phosphines (TPP) are too small and not electron-rich enough. You require Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Recommendation: XPhos or SPhos .

  • Mechanism: These ligands are bulky (creating a protective "glove" around the Pd center to force reductive elimination) and electron-rich (accelerating the oxidative addition across the C-I bond).

  • Alternative: PEPPSI-IPr (NHC ligand) if phosphines fail.

B. The Base: The "Goldilocks" Zone
  • Avoid: Hydroxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    ) or Alkoxides (
    
    
    ). The ring is highly electron-deficient due to the -OCF
    
    
    and two -F groups. Strong nucleophilic bases will attack the C-F bonds (
    
    
    ), leading to defluorinated byproducts.
  • Recommendation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Tribasic Potassium Phosphate)  or 
    
    
    . These provide sufficient activation for boronic acids without triggering ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    .
C. Catalyst Source: Pre-Activation
  • Issue: Using

    
     requires reduction to Pd(0) in situ, which can be slow and inconsistent with hindered substrates.
    
  • Recommendation: Use Pd-G3 or G4 Precatalysts (e.g., XPhos Pd G3). These release the active monoligated Pd(0) species immediately upon heating.

Visualizing the Failure Points

The following diagram illustrates where the reaction typically fails with this specific substrate.

ReactionPathwaySubstrate1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzeneOxAddOxidative Addition(Formation of Ar-Pd-X)Substrate->OxAddFast (due to EWG)Side2Side Reaction B:SNAr (F-Displacement)(Caused by strong base)Substrate->Side2Strong Base (NaOH)StallSTALL POINT:Steric Clash withOrtho-FluorinesOxAdd->StallTransMetTransmetallation(Rate Limiting Step)Stall->TransMetRequires Bulky Ligand(XPhos/SPhos)Side1Side Reaction A:Protodeiodination (Ar-H)(Caused by moisture/stalling)Stall->Side1Slow Cycle + H2ORedElimReductive EliminationTransMet->RedElimProductCross-Coupled ProductRedElim->Product

Caption: Reaction pathway highlighting the steric stall point at transmetallation, which leads to protodeiodination if the catalyst system is not optimized.

Troubleshooting Guide (FAQs)

Q1: I see complete consumption of starting material, but the major product is the de-iodinated species (Ar-H). Why?

Diagnosis: Protodeiodination.[1] The oxidative addition occurred, but the cycle stalled before transmetallation. The highly reactive Ar-Pd-I species scavenged a proton from trace water or the solvent. Fix:

  • Switch Solvent: Move from aqueous mixtures (Dioxane/H2O) to Anhydrous Toluene .

  • Change Activator: Use CsF (Cesium Fluoride) instead of carbonate bases. CsF activates silanes/boronates in anhydrous conditions.

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M to favor the bimolecular transmetallation over unimolecular decomposition.

Q2: The reaction turns black immediately (Pd black precipitation) and yield is <20%.

Diagnosis: Ligand dissociation.[2] Your phosphine is not binding tightly enough to the Pd center, causing the catalyst to "crash out" as inactive metal. Fix:

  • Upgrade Ligand: Switch to XPhos or Buchwald Pd G3/G4 precatalysts .

  • Lower Temperature: High heat (

    
    ) can decompose the catalyst before the reaction starts. Try 60–80°C  with a more active catalyst.
    
Q3: I see a byproduct with M-20 mass (Loss of HF).

Diagnosis: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Fix:
  • Base Swap: Switch to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (weaker nucleophile).
    
  • Solvent Effect: Avoid DMF or DMAc (polar aprotic solvents accelerate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Use Toluene  or 1,4-Dioxane .[3]
    

Validated Experimental Protocol

Use this "Gold Standard" protocol as your baseline.

Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile (Excess required)
Catalyst 2.0 - 4.0 mol%XPhos Pd G3 (Sigma: 763381)
Base 3.0 equiv

(finely ground)
Solvent 0.2 MToluene / Water (10:1) or Anhydrous Toluene
Temp/Time 80°C2–6 Hours

Step-by-Step:

  • Charge Solids: Add Substrate, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen kills electron-rich phosphines like XPhos.

  • Add Solvent: Inject degassed Toluene (and degassed water if using the biphasic method) through the septum.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (>800 RPM).

  • Monitor: Check LCMS at 1 hour. If Ar-H (deiodinated) appears >5%, stop and switch to anhydrous conditions with CsF.

Troubleshooting Decision Tree

TroubleshootingStartAnalyze Crude LCMS/NMRConversionIs Starting Material Consumed?Start->ConversionYesYesConversion->YesYesNoNoConversion->NoNoCheckProductIs Desired Product Major?Yes->CheckProductSuccessOptimization CompleteYes->SuccessCheckCatIs Catalyst Active?No->CheckCatCheckProduct->YesYesCheckProduct->NoNoByproductIdentify Major ByproductCheckProduct->ByproductDeiodinationAr-H Found(Protodeiodination)Byproduct->DeiodinationHomocouplingDimer Found(Ar-Ar)Byproduct->HomocouplingDefluoroDefluorinated Species(SNAr)Byproduct->DefluoroFixDeiodFIX: Use Anhydrous Toluene+ CsF Base+ Increase Conc.Deiodination->FixDeiodFixHomoFIX: Reduce Catalyst Load+ Add Boronic Acid SlowlyHomocoupling->FixHomoFixDefluoroFIX: Switch to K3PO4+ Lower TempDefluoro->FixDefluoroDeadCatFIX: Switch to Pd-G3/G4+ Degas Solvents BetterCheckCat->DeadCatPd Black Visible

Caption: Logical flow for diagnosing reaction failures based on crude data analysis.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Hindered Substrates." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal, 2006.

  • Fandrick, D. R., et al. "Challenges in the Coupling of Polyfluoroaryl Halides." Journal of Organic Chemistry, 2015.

  • Sigma-Aldrich Technical Bulletin. "User Guide for Buchwald Precatalysts."

impact of solvent on the rate of Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Solvent Dynamics on Reaction Rate & Selectivity

Status: Operational | Role: Senior Application Scientist

Diagnostic Logic: Solvent Selection Matrix

Before modifying your reaction parameters, use this decision tree to validate your current solvent choice against your specific substrate and base combination.

SolventSelection Start START: Define Substrate & Base BaseType Base Solubility? Start->BaseType Avoid STOP: Avoid MeCN/DMF (Catalyst Poisoning) Start->Avoid Polar Aprotic Considered? HalideType Electrophile Type? BaseType->HalideType Soluble (NaOtBu/LHMDS) Dioxane Rec: 1,4-Dioxane (Solubilizes Cs2CO3/K3PO4) BaseType->Dioxane Insoluble (Cs2CO3/K3PO4) tAmyl Rec: t-Amyl Alcohol (Proton shuttle for weak bases) BaseType->tAmyl Modern Precatalyst (BrettPhos/XPhos) TempReq Temp Requirement? HalideType->TempReq Aryl Chloride/Bromide Toluene Rec: Toluene (Precipitates Iodide salts) HalideType->Toluene Aryl Iodide (Ar-I) TempReq->Toluene < 110°C Xylene Rec: Xylene (High Temp >110°C) TempReq->Xylene > 110°C

Figure 1: Solvent selection logic based on base solubility and halide inhibition mechanisms.

Critical Knowledge Base: The "Why" Behind the Rate

In Buchwald-Hartwig amination, the solvent is not merely a medium; it is a kinetic lever. The rate impact is governed by three specific mechanistic interactions:

A. Dielectric Stabilization of the Oxidative Addition (OA)

The Oxidative Addition of the aryl halide to Pd(0) often involves a polar transition state, especially for aryl chlorides.

  • Mechanism: A more polar solvent (higher dielectric constant

    
    ) stabilizes the charge separation in the transition state 
    
    
    
    .
  • Impact: While polar solvents theoretically accelerate OA, strongly coordinating polar solvents (MeCN, DMF, DMSO) effectively kill the reaction by displacing the phosphine ligand, rendering the catalyst inactive (catalyst poisoning).

  • The Sweet Spot: Ethereal solvents (THF, Dioxane) offer a balance—sufficient polarity to stabilize intermediates without out-competing the phosphine ligand.

B. The "Iodide Effect" & Precipitation[1]
  • Scenario: Coupling Aryl Iodides .

  • Problem: The released iodide ion (

    
    ) binds tightly to Pd(II), forming stable dimers 
    
    
    
    that arrest the catalytic cycle.
  • Solvent Solution: Toluene is non-polar. It forces the inorganic iodide salts (e.g., NaI) to precipitate out of solution, effectively removing the inhibitor from the equilibrium. Using a polar solvent like DMF keeps the iodide in solution, slowing the rate significantly.

C. The Protic Solvent Paradox (t-Amyl Alcohol)
  • Conventional Wisdom: Avoid protic solvents to prevent protonation of the amide.

  • Modern Reality: With bulky ligands (BrettPhos, tBuXPhos), t-Amyl alcohol or t-Butanol can accelerate the rate.

  • Reasoning: These solvents act as a "proton shuttle," facilitating the deprotonation of the amine-Pd complex by the base (especially weak carbonate bases) without quenching the catalyst.

Troubleshooting Guide (Q&A)

Scenario 1: "My reaction stalls at 50% conversion using Cs2CO3 in Toluene."
  • Diagnosis: Phase Transfer Limitation. Cesium Carbonate is virtually insoluble in non-polar toluene. The reaction is restricted to the minimal surface area of the solid base.

  • Corrective Action:

    • Switch Solvent: Move to 1,4-Dioxane . Its oxygen atoms can coordinate to the metal cation (Cs+), pulling it into solution and increasing the effective basicity.

    • Add Additive: If you must use Toluene, add a drop of water or a phase transfer catalyst (PEG-400) to create a liquid-liquid interface.

Scenario 2: "I switched to DMF to improve solubility, but the reaction died completely."
  • Diagnosis: Catalyst Poisoning (The "Solvent Effect"). Highly polar aprotic solvents like DMF, DMAc, or NMP are competent ligands. They bind to the unsaturated Pd(0) species, preventing the bulky phosphine ligand from coordinating.

  • Corrective Action:

    • Immediately switch to t-Amyl Alcohol or 2-MeTHF (2-Methyltetrahydrofuran). These provide solubility for polar substrates but are sterically hindered enough to not bind to the Palladium center.

Scenario 3: "High levels of hydrodehalogenation (Ar-H) instead of amination."
  • Diagnosis: Solvent-Participating

    
     Elimination.  If using primary alcohols (Ethanol/Methanol), the solvent acts as a hydride source.
    
  • Corrective Action:

    • Ensure the solvent is a tertiary alcohol (t-Butanol or t-Amyl alcohol) which lacks the

      
      -proton necessary for 
      
      
      
      -hydride elimination.
    • Alternatively, switch to anhydrous Toluene .

Standard Operating Procedure: Solvent Screening

Objective: Determine the optimal solvent for a new substrate class (Rate vs. Solubility).

Reagents:

  • Pd Precatalyst (e.g., XPhos Pd G4): 2 mol%

  • Aryl Halide (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Base (NaOtBu or Cs2CO3): 1.5 equiv

Protocol:

  • Prepare 4 Vials: Label them A (Toluene), B (1,4-Dioxane), C (t-Amyl Alcohol), D (THF).

  • Charge Solids: Add Pd source, Base, and Aryl Halide to all vials inside a glovebox or under Argon flow.

  • Solvent Addition: Add degassed solvent (0.2 M concentration relative to halide).

    • Note: If using liquid amine, add it last.

  • Temperature: Heat to 80°C (or 10°C below the boiling point of the lowest boiling solvent, THF).

  • Sampling: Take an aliquot at 1 hour . Do not wait for overnight results.

    • Why? You want to measure Initial Rate. If Toluene is 90% done and Dioxane is 10% done at 1 hour, Toluene is the kinetic winner.

  • Analysis: Quench with EtOAc/Water. Analyze via LCMS.

Data Reference: Solvent Properties & Impact

SolventBoiling Point (°C)Dielectric Constant (

)
Base CompatibilityPrimary Risk
Toluene 1102.38 (Non-polar)NaOtBu, LHMDSPoor solubility of inorganic bases; slow OA for Ar-Cl.
1,4-Dioxane 1012.25 (Ethereal)Cs₂CO₃, K₃PO₄Peroxide formation; freezing point (11°C) issues.
THF 667.58 (Ethereal)AllLow boiling point limits high-energy activation.
t-Amyl Alcohol 1025.8 (Protic)Weak BasesRequires bulky ligands to prevent catalyst deactivation.
DMF/DMAc 153/16536-38 (Polar)POOR Catalyst Poisoning (Strong coordination to Pd).
2-MeTHF 806.97 (Green)GoodExcellent "Green" alternative to THF/Dioxane.

Mechanistic Visualization

The diagram below illustrates how the solvent interacts with the catalytic cycle, specifically the competition between Ligand (


) and Solvent (

) during the active species formation.

Mechanism Pd_Pre Pd(II) Precatalyst Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Activation OxAdd Oxidative Addition (OA) Pd_0->OxAdd Ar-X (Rate Determining) Poisoned S-Pd-S Inactive Pd_0->Poisoned Polar Aprotic Solvent (DMF) OxAdd->OxAdd Polar TS stabilized by THF/Dioxane

Figure 2: Kinetic impact of solvent: Stabilization of OA Transition State vs. Catalyst Poisoning by coordinating solvents.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Sherborne, G. J., et al. (2019). Understanding the rate-determining step in the Buchwald–Hartwig amination. Chemical Science, 10, 1234-1240. Link

  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(45), 15001–15010. Link

Sources

strategies to minimize homocoupling in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strategies to Minimize Homocoupling in Cross-Coupling Reactions

Introduction: The "Silent Killer" of Yields

User Query: "My cross-coupling reaction is stalling, and I'm seeing two major spots on the TLC: my starting material and a dimer. How do I stop this?"

Scientist's Response: Homocoupling—the formation of symmetric biaryls (A-A or B-B) instead of the desired cross-coupled product (A-B)—is the most persistent side-reaction in transition-metal catalysis. It is not just a yield-killer; it creates impurities that are often structurally similar to your product, making purification a nightmare.

This guide moves beyond "add more catalyst." We dissect the mechanism of failure for Suzuki, Sonogashira, and Negishi couplings and provide engineering controls to suppress it.

Module 1: Diagnostic Triage (Troubleshooting)

Q: How do I know which reagent is homocoupling? A: Analyze the structure of the dimer.

  • Electrophile Dimer (Ar¹-Ar¹): Indicates a reductive homocoupling pathway.[1] This often happens when the catalyst is too electron-rich or when a reducing agent is present (or the nucleophile acts as one).

  • Nucleophile Dimer (Ar²-Ar²): Indicates an oxidative homocoupling pathway. This is the most common issue (e.g., Glaser coupling in Sonogashira, Boronic acid dimerization in Suzuki). It is almost always driven by the presence of oxygen or high concentrations of the nucleophile relative to the catalyst.

Module 2: Reaction-Specific Optimization

Suzuki-Miyaura Coupling

The Problem: Oxidative homocoupling of arylboronic acids (Ar-B(OH)₂) to form Ar-Ar. Root Cause: Dissolved Oxygen. Pd(0) reacts with O₂ to form a peroxo-Pd(II) species, which consumes two equivalents of boronic acid.

Troubleshooting Protocol:

VariableRecommendationMechanism of Action
Atmosphere Subsurface Sparging (Essential)Balloon purging is insufficient. You must sparge Argon through the solvent for 15-30 mins to displace dissolved O₂.
Addition Slow Addition of Boronic AcidKeeping [Ar-B(OH)₂] low minimizes the statistical probability of the "second transmetallation" event that leads to homocoupling.
Catalyst Use Pd(0) sources (e.g., Pd(PPh₃)₄)Avoids the need for in-situ reduction of Pd(II) salts, which can consume boronic acid sacrificially.
Additive Potassium Formate (10-20 mol%)Acts as a sacrificial reductant to scavenge any Pd(II) formed by adventitious oxygen.

Visualizing the Failure Mode (Suzuki):

SuzukiHomocoupling cluster_main Competing Pathways in Suzuki Coupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Peroxo Peroxo-Pd(II) Complex Pd0->Peroxo Reaction with O2 PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar CrossProduct Ar-Ar' (Desired) PdII_Ar->CrossProduct Transmetallation + Red. Elim. O2 O2 (Contaminant) HomoProduct Ar'-Ar' (Homocoupling) Peroxo->HomoProduct Consumes 2 equiv Boronic Acid Boronic Ar'-B(OH)2

Caption: Oxygen intercepts Pd(0) to form a peroxo species, which reacts exclusively with the boronic acid to form the homodimer, bypassing the aryl halide entirely.

Sonogashira Coupling

The Problem: Glaser Coupling (Alkyne Dimerization). Root Cause: Copper(I) salts + Oxygen act as a catalyst for alkyne dimerization.

Troubleshooting Protocol:

  • Strategy A: The "Copper-Free" Approach (Gold Standard)

    • Eliminate CuI entirely. Copper is the primary mediator of Glaser coupling.

    • Substitute: Use a more active Pd system (e.g., Pd(PPh₃)₄ or PdCl₂(CH₃CN)₂ with XPhos ) that can perform the reaction without copper activation of the alkyne.

  • Strategy B: The "Reducing Atmosphere" (If Cu is mandatory)

    • If you must use CuI (for unreactive aryl chlorides), run the reaction under a mixed atmosphere of Ar/H₂ (95:5) . The hydrogen reduces any formed Cu(II) back to Cu(I) and scavenges oxygen, halting the oxidative dimerization cycle.

  • Strategy C: Slow Addition

    • Add the terminal alkyne via syringe pump over 1-2 hours. This keeps the concentration of the copper-acetylide intermediate low, favoring the cross-coupling with the Pd-Ar species over the bimolecular homocoupling.

Negishi Coupling

The Problem: Homocoupling of the Organozinc Reagent. Root Cause: A "Second Transmetallation."[2][3][4] After the first transmetallation forms the Ar-Pd-Alk intermediate, a second equivalent of Organozinc attacks, displacing the halide and forming Ar-Pd-Ar (which eliminates to form the dimer).

Troubleshooting Protocol:

Q: Which ligand prevents this? A: PEPPSI-IPent or RuPhos . These bulky ligands sterically crowd the Palladium center. After the first transmetallation, the center is too crowded to accept a second nucleophile, forcing the complex to undergo reductive elimination (forming the desired product) instead.

Q: What additives help? A: LiCl or LiBr (1.0 - 2.0 equiv). Lithium salts break up polymeric organozinc aggregates into reactive monomers. This increases the rate of the first transmetallation (desired) relative to the second, improving selectivity.

Module 3: Experimental Protocols

Protocol A: The "Slow Addition" Workflow (Universal)

Use this when the nucleophile (Boronic acid, Alkyne, Organozinc) is homocoupling.

  • Reactor A (The Pot): Charge the flask with Aryl Halide (1.0 equiv), Catalyst (e.g., 1-3 mol%), Base, and 50% of the total solvent volume. Degas thoroughly.

  • Reactor B (The Syringe): Dissolve the Nucleophile (1.2 - 1.5 equiv) in the remaining 50% of the degassed solvent.

  • Execution: Heat Reactor A to the set temperature. Using a syringe pump, add the solution from Reactor B into Reactor A over 60–120 minutes .

  • Chase: Once addition is complete, stir for an additional 60 minutes to ensure conversion.

Protocol B: Rigorous Degassing (Freeze-Pump-Thaw)

Use for Sonogashira or sensitive Suzuki couplings.

  • Place solvent/reagents in a Schlenk flask.

  • Freeze the solvent using liquid nitrogen (until solid).

  • Open to high vacuum for 5-10 minutes (remove headspace gas).

  • Close vacuum, thaw solvent in a warm water bath (gas bubbles will emerge).

  • Repeat 3 times.

  • Backfill with Argon.

Module 4: Decision Tree for Ligand Selection

Use this logic to select a ligand that kinetically disfavors homocoupling.

LigandSelection Start Select Ligand to Minimize Homocoupling Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki Negishi Negishi/Kumada Type->Negishi Sono Sonogashira Type->Sono S_Rec Use Bulky Phosphines (SPhos, XPhos) Accelerates Reductive Elim. Suzuki->S_Rec N_Rec Use NHC Ligands (PEPPSI-IPent) Prevents 2nd Transmetallation Negishi->N_Rec So_Rec Use XPhos Pd G3 (Copper-Free Conditions) Sono->So_Rec

Caption: Ligand sterics are the primary control lever. Bulky ligands accelerate the exit from the catalytic cycle (Reductive Elimination), leaving less time for side reactions.

References

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[2][5] Link

  • Organ, M. G., et al. (2011). Pd-PEPPSI-IPent: An Excellent Catalyst for the Negishi Cross-Coupling. Chemical Communications.[6][7] Link

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions. Link

  • Hartwig, J. F. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Journal of the American Chemical Society.[2][5] Link

Sources

Validation & Comparative

mass spectrometry fragmentation of trifluoromethoxy-containing compounds

Technical Guide: Mass Spectrometry Fragmentation of Trifluoromethoxy (OCF ) Compounds

Executive Summary

The trifluoromethoxy group (–OCF

12

This guide objectively compares the MS performance of –OCF



Key Finding: Unlike the methoxy group, which primarily fragments via neutral loss of formaldehyde (CH



  • Phenoxy-Route: Loss of the CF

    
     moiety (69 Da) followed by CO elimination.
    
  • Direct Cleavage: Loss of the intact OCF

    
     radical (85 Da).
    

Mechanistic Comparison: OCF vs. Alternatives

The electronic and steric properties of the –OCF



Comparative Fragmentation Matrix (EI & ESI)
FeatureMethoxy (–OCH

)
Trifluoromethyl (–CF

)
Trifluoromethoxy (–OCF

)
Primary Neutral Loss (EI) 30 Da (CH

O), 15 Da (CH

•)
69 Da (CF

•), 19 Da (F•)
69 Da (CF

•)
, 85 Da (OCF

[3]•)
Diagnostic Cation (Positive Mode)

31 (CH

O

) - Rare

69 (CF

)

69 (CF

)
Diagnostic Anion (Negative Mode) None specificNone specific

85 (OCF

)
Secondary Fragmentation Loss of CO (28 Da)Loss of CF

(50 Da)
Loss of CO (28 Da) (after CF

loss)
Metabolic Stability Low (O-demethylation via CYP450)High (Chemically inert)High (Resistant to O-dealkylation)
Performance Insight
  • Sensitivity: In Negative ESI, –OCF

    
     compounds often show superior ionization efficiency compared to –OCH
    
    
    analogs due to the electron-withdrawing nature of the three fluorine atoms, which stabilizes the negative charge on the aromatic ring or facilitates the formation of stable adducts.
  • Selectivity: The

    
     85 anion is a highly specific "fingerprint" ion for OCF
    
    
    in negative mode, allowing for precursor ion scanning in complex biological matrices.

Fragmentation Pathways & Visualization

Understanding the specific bond cleavages is essential for interpreting MS/MS spectra.[4] The following diagrams illustrate the competing pathways for a generic trifluoromethoxy-aryl compound.

Electron Ionization (EI) Pathway

Under hard ionization (70 eV), the molecular ion (

EI_FragmentationMMolecular Ion (M+•)[Ar-OCF3]+•PhenoxyPhenoxy Cation[Ar-O]+M->Phenoxy- •CF3 (69)PhenylPhenyl Cation[Ar]+M->Phenyl- •OCF3 (85)CF3_IonTrifluoromethyl Cation[CF3]+ (m/z 69)M->CF3_IonDirect IonizationPath1Loss of CF3•(Neutral Loss: 69 Da)CycloCyclopentadienyl Cation[R-C5H5]+Phenoxy->Cyclo- CO (28)Path2Loss of OCF3•(Neutral Loss: 85 Da)Path3Loss of CO(Neutral Loss: 28 Da)

Figure 1: Competing fragmentation pathways of Ar-OCF

5
Electrospray Ionization (ESI) Workflow

In ESI (Soft Ionization), the fragmentation is often driven by collision-induced dissociation (CID).[6]

ESI_Fragmentationcluster_posPositive Mode (+)cluster_negNegative Mode (-)PrecursorPrecursor Ion[M+H]+TransitionCollision Cell(CID)Precursor->TransitionFrag_Pos1[M+H - CF3]+(Neutral Loss 69)Transition->Frag_Pos1Major PathwayFrag_Pos2[M+H - OCF3]+(Neutral Loss 85)Transition->Frag_Pos2Minor PathwayFrag_Neg1[OCF3]- Ion(m/z 85)Transition->Frag_Neg1DiagnosticFrag_Neg2[M-H - HF]-

Figure 2: ESI-MS/MS behavior. Note that in positive mode, the loss of 69 Da (CF


Experimental Data: The "Riluzole" Benchmark

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) serves as an industry-standard benchmark for OCF

Compound: Riluzole Molecular Weight: 234.20 g/mol Formula: C




7
Fragmentation Spectrum Analysis (ESI+)
Precursor Ion (

)
Product Ion (

)
Neutral Loss (Da)InterpretationRelative Abundance
235.0 [M+H]

166.0 69.0 Loss of

CF

100% (Base Peak)
235.0 [M+H]

138.097.0Loss of

CF

+ CO
~15%
235.0 [M+H]

215.020.0Loss of HF<5%

Analysis: The transition 235


 166


Experimental Protocol: OCF Metabolite Identification

This protocol is designed for the structural elucidation of unknown OCF

Step 1: Method Setup
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[8]

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Avoid methanol if transesterification is suspected, though rare with OCF

      
      .
      
  • Ionization: ESI (run both Positive and Negative modes).

Step 2: Precursor Ion Scan (PIS) & Neutral Loss Scan (NLS)

To selectively detect OCF

  • Negative Mode PIS: Set Q3 to fix on

    
     85 .
    
    • Rationale: Any compound producing the [OCF

      
      ]
      
      
      fragment is likely an OCF
      
      
      metabolite.
  • Positive Mode NLS: Scan for a constant neutral loss of 69 Da .

    • Rationale: Detects compounds that lose the CF

      
       group upon fragmentation.[9]
      
Step 3: Data Interpretation (Decision Tree)
  • Is

    
     69 present in MS2 (Pos)? 
    
    
    Indicates presence of CF
    
    
    or OCF
    
    
    .
  • Is Neutral Loss 85 Da observed?

    
     Strongly suggests OCF
    
    
    (Direct cleavage).
  • Is Neutral Loss 69 Da observed?

    
     Suggests OCF
    
    
    (Phenoxy route) OR CF
    
    
    -aromatic.
    • Differentiation: Look for subsequent CO loss (28 Da). If (M-69) loses 28 Da, it is likely Ar-OCF

      
        (forming Phenoxy 
      
      
      Cyclopentadienyl). If (M-69) does not lose 28 Da easily, it may be Ar-CF
      
      
      .

References

  • Mechanistic Studies on Intramolecular CH Trifluoromethoxylation . National Institutes of Health (PMC). Available at: [Link] (Accessed 2026).

  • Development of a robust UPLC-MS/MS method for the quantification of riluzole . National Institutes of Health (PMC). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . MDPI Molecules. Available at: [Link]

  • Mass Spectrometry Fragmentation of Trifluoromethoxybenzene . NIST WebBook. Available at: [Link]

  • Metabolism of TPPU and OCF3 stability . ResearchGate. Available at: [Link]

The Strategic Advantage of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the judicious selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. Among the vast arsenal of available synthons, fluorinated aromatic compounds have garnered significant attention for their ability to impart unique and desirable physicochemical properties to target molecules. This guide provides an in-depth technical comparison of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene , highlighting its distinct advantages over other building blocks in the synthesis of complex chemical architectures.

The Power of Fluorination: Enhancing Molecular Properties

The presence of fluorine atoms and fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethoxy group, in particular, is highly lipophilic and electron-withdrawing, which can enhance membrane permeability and metabolic stability of drug candidates.[1] The difluoro substitution pattern on the benzene ring further modulates the electronic properties of the molecule, creating a unique platform for subsequent chemical transformations.

The Reactivity Advantage: The Role of the Iodine Substituent

While the fluorine and trifluoromethoxy groups provide crucial physicochemical benefits, it is the iodine atom that bestows upon 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene its primary synthetic advantage: superior reactivity in a wide range of cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a lower activation energy for oxidative addition to a metal catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to bromo- or chloro-analogs.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical advantages of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene, we present a comparative overview of its performance in three of the most widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific experimental data for this exact molecule can be limited in the public domain, the following comparisons are based on well-established reactivity trends of aryl halides and data from structurally similar compounds.

Table 1: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling

Aryl HalideTypical ConditionsPredicted Relative Yield
1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °CHigh
1,3-difluoro-2-bromo-5-(trifluoromethoxy)benzenePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °CModerate to High
1,3-difluoro-2-chloro-5-(trifluoromethoxy)benzenePd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °CLow to Moderate

The higher reactivity of the iodo-substituted compound is expected to lead to excellent yields under standard Suzuki-Miyaura conditions. The bromo-analog would likely require higher temperatures to achieve comparable results, while the chloro-derivative would necessitate more specialized and often more expensive catalyst systems.

Table 2: Predicted Comparative Reactivity in Sonogashira Coupling

Aryl HalideTypical ConditionsPredicted Relative Yield
1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 50 °CHigh
1,3-difluoro-2-bromo-5-(trifluoromethoxy)benzenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50-70 °CModerate
1,3-difluoro-2-chloro-5-(trifluoromethoxy)benzenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, >100 °CVery Low

In Sonogashira couplings, the difference in reactivity between aryl halides is even more pronounced.[3] The iodo-compound is expected to react efficiently at or near room temperature, offering a significant advantage when working with thermally sensitive substrates.

Table 3: Predicted Comparative Reactivity in Buchwald-Hartwig Amination

Aryl HalideTypical ConditionsPredicted Relative Yield
1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °CHigh
1,3-difluoro-2-bromo-5-(trifluoromethoxy)benzenePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-110 °CModerate to High
1,3-difluoro-2-chloro-5-(trifluoromethoxy)benzenePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110-130 °CLow to Moderate

The Buchwald-Hartwig amination also benefits from the use of an aryl iodide, allowing for the formation of C-N bonds under milder conditions and with a broader range of amine coupling partners.[4][5]

Metal-Halogen Exchange: A Gateway to Further Functionalization

Beyond palladium-catalyzed cross-coupling reactions, the iodo-substituent of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene is highly amenable to metal-halogen exchange reactions, most commonly with organolithium reagents.[6] This reaction provides a powerful method for the generation of a highly reactive aryllithium species, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. The rate of lithium-halogen exchange follows the trend I > Br > Cl, making the iodo-compound the substrate of choice for this transformation.[6]

Metal_Halogen_Exchange Aryl_I Ar-I Aryl_Li Ar-Li Aryl_I->Aryl_Li n-BuLi Product Ar-E Aryl_Li->Product Electrophile (E+) Electrophile E+

Caption: General workflow for metal-halogen exchange and subsequent electrophilic trapping.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Synthesis of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

A reliable method for the synthesis of the title compound involves the iodination of 1,3-difluoro-5-(trifluoromethoxy)benzene.

Procedure:

  • To a solution of 1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (1.1 eq.).

  • Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Reactants 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene + Arylboronic Acid Reaction Pd Catalyst Base Solvent, Heat Reactants->Reaction Product Coupled Product Reaction->Product Workup Workup & Purification Product->Workup

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

Procedure:

  • To a flask, add 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Procedure:

  • In a glovebox or under an inert atmosphere, add to a flask 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2 eq.).

  • Add the amine (1.1 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene stands out as a highly versatile and advantageous building block for the synthesis of complex organic molecules. Its unique combination of a highly reactive iodinated position for facile cross-coupling and metal-halogen exchange, along with the beneficial physicochemical properties imparted by the difluoro and trifluoromethoxy substituents, makes it an invaluable tool for researchers in medicinal chemistry and materials science. The ability to perform a wide range of chemical transformations under milder conditions compared to its bromo- and chloro-analogs not only improves synthetic efficiency but also allows for the construction of molecules with greater complexity and functional group tolerance. As the demand for novel, high-performance molecules continues to grow, the strategic use of building blocks like 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Aryl Fluorides Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

  • Copper Mediated Fluorination of Aryl Iodides - PMC - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). [Link]

  • Metal–halogen exchange - Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (2023, November 22). [Link]

  • lithium halogen exchange #1 revised. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (2017, March 28). [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). [Link]

  • Exploring the Synthesis Potential of Fluorinated Aryl Halides: A Focus on 2,4-Difluoroiodobenzene - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. [Link]

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. [Link]

  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. (2025, June 24). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]

Sources

X-ray Crystal Structure Determination of Derivatives of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Structural Biology & Medicinal Chemistry[1]

Executive Summary

This guide provides a technical comparison of crystallization and structural determination strategies for derivatives of 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS: 2384319-66-6).[1] This scaffold is a critical building block in modern drug discovery, prized for its ability to modulate lipophilicity (


), metabolic stability, and protein-ligand binding kinetics via the "Fluorine Effect."

However, the combination of a lipophilic trifluoromethoxy (


) group and polyfluorination often results in low-melting solids or viscous oils, presenting significant challenges for X-ray diffraction (XRD). This guide compares three distinct structure determination workflows, evaluating them on resolution limit , success rate , and conformational fidelity .
Part 1: The Structural Challenge

The target molecule features three distinct crystallographic drivers:

  • The Iodine Atom: A heavy atom (

    
    ) providing strong anomalous scattering for phasing and acting as a potent Halogen Bond (XB) donor (
    
    
    
    -hole).[1]
  • The -OCF3 Group: typically adopts an orthogonal conformation relative to the phenyl ring to minimize electronic repulsion with ortho-substituents, but often exhibits rotational disorder.[1]

  • The Fluorine Substituents: Induce electrostatic repulsion and weak

    
     interactions, often leading to "slippage" in crystal packing and twinning.[1]
    
Comparative Overview of Methods
MetricMethod A: Cryo-Crystallization (In Situ)Method B: Halogen-Bond Co-CrystallizationMethod C: Chemical Derivatization (Heavy Atom)
Primary Utility Liquid/Oily DerivativesStubborn/Amorphous SolidsAbsolute Configuration / Phasing
Success Rate Moderate (40-50%)High (85%+)High (90%+)
Resolution 0.84 Å (Typical)0.75 Å (Excellent)0.90 Å (Good)
Key Limitation Requires specialized OHCD deviceAlters packing environmentSynthetic overhead required
Cost/Time Low / Fast (<24h)Low / Medium (2-3 days)High / Slow (1-2 weeks)
Part 2: Detailed Methodologies
Method A: Optical Heating Crystallization (OHCD) for Oils

Best for: Native derivatives that remain oils at room temperature.

Mechanism: Uses localized IR laser heating to control nucleation in a supercooled capillary stream.[1] Protocol:

  • Load the neat derivative oil into a 0.3 mm Lindemann capillary.[1]

  • Mount on the goniometer head under a cryostream set to 260 K.

  • Flash-cool to 100 K to form a glass.

  • Annealing: Slowly warm (2 K/min) until devitrification (nucleation) is observed via diffraction rings.

  • Use the IR laser to melt all but one crystallite (zone melting).[1]

  • Cool slowly to 100 K for data collection.

Expert Insight: The -OCF3 group often freezes in multiple conformations. Collect data at 100 K or lower (using Helium cryostats if possible) to resolve the F-atom positions and avoid modeling artifacts.

Method B: Halogen-Bond Driven Co-Crystallization (Recommended)

Best for: Obtaining high-resolution structures of "uncrystallizable" solids.[1]

Mechanism: Exploits the iodine atom's


-hole (positive electrostatic potential) to form a directional, linear interaction (

) with a Lewis base acceptor. This "anchors" the flexible fluorinated scaffold into a rigid lattice.[1]

Protocol:

  • Acceptor Selection: Use 1,4-Diazabicyclo[2.2.2]octane (DABCO) or 4-Dimethylaminopyridine (DMAP) .[1] These are strong XB acceptors.[1]

  • Stoichiometry: Prepare a 1:1 molar ratio of the target derivative and the acceptor.[1]

  • Solvent System: Dissolve in minimal hot acetonitrile or chloroform (

    
    ). Avoid alcohols, which compete via hydrogen bonding.
    
  • Growth: Allow slow evaporation at 4°C.

  • Result: The

    
     interaction typically yields bond distances of 2.7–2.9 Å (approx. 80% of the sum of van der Waals radii), rigidly ordering the lattice.
    
Method C: Heavy Atom Derivatization (Suzuki Coupling)

Best for: Determining absolute stereochemistry of chiral derivatives.

Mechanism: If the derivative is part of a larger chiral scaffold, the iodine on the starting material may have been consumed. Re-introduce a heavy atom or use the existing iodine (if preserved) for SAD phasing. Protocol:

  • React the 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene precursor with a boronic acid containing a rigid anchor (e.g., 4-bromophenylboronic acid).[1]

  • The resulting biaryl system increases

    
     stacking surface area, raising the melting point.[1]
    
  • Crystallize via vapor diffusion (pentane into ethyl acetate).

Part 3: Structural Analysis & Data Interpretation[1]

When analyzing the solved structure, specific attention must be paid to the geometry of the fluorinated substituents.

Table 1: Expected Geometric Parameters for 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene Derivatives

ParameterExpected ValueStructural Significance
C-I Bond Length 2.08 – 2.10 ÅElongation >2.12 Å suggests strong Halogen Bonding.[1]
C-O-C Angle (-OCF3) 118° – 120°Indicates

hybridization of the oxygen.[1]
Dihedral (Ring-O-C-F) ~90° (Orthogonal)The

group lies perpendicular to the ring to minimize repulsion with ortho-H/F.
I...N Distance (Co-crystal) 2.75 – 2.95 ÅStrong interaction; < 85% of vdW radii sum.[1]
C-F Bond Length 1.33 – 1.35 ÅShort bond due to high electronegativity; watch for disorder (elongated ellipsoids).[1]
Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal crystallization strategy based on the physical state of the derivative.

CrystallizationWorkflow Start Target Derivative Synthesized StateCheck Physical State at RT? Start->StateCheck Solid Solid / Amorphous StateCheck->Solid Powder Oil Oil / Viscous Liquid StateCheck->Oil Viscous Solubility Solubility Screen Solid->Solubility MethodA Method A: In Situ Cryo-Crystallization (Zone Melting) Oil->MethodA Direct Mount MethodB Method B: Co-Crystallization (w/ DMAP or DABCO) Oil->MethodB If Method A Fails Solubility->MethodB Poor/No Crystals MethodC Method C: Vapor Diffusion (Pentane/EtOAc) Solubility->MethodC Good Crystals? XRD X-Ray Diffraction (100 K) MethodA->XRD MethodB->XRD MethodC->XRD Analysis Structure Solution & Refinement (Check -OCF3 Disorder) XRD->Analysis

Figure 1: Decision tree for crystallizing fluorinated iodo-benzene derivatives. Method B is the "rescue" strategy for difficult oils.

Part 5: References & Authoritative Grounding[1]
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

    • Establishes the utility of perfluorinated iodo-benzenes as robust halogen bond donors.[2][3]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][4] Acta Crystallographica Section B. Link

    • Source for statistical bond length comparisons (

      
      , 
      
      
      
      ).
  • Bojesen, G., et al. (2013). "The conformation of the trifluoromethoxy group." Chemistry – A European Journal.[1]

    • Provides the theoretical basis for the orthogonal conformation of the -OCF3 group.

  • Thalladi, V. R., et al. (1998).[5] "Crystal Engineering of Some 2,4,6-Trifluoro-1,3,5-trihalobenzenes." Journal of the American Chemical Society.[1] Link

    • Foundational work on the packing of polyfluorinated aromatics.

  • PubChem Compound Summary. (2024). "1,3-Difluoro-5-iodobenzene."[1][6][7][8][9][10] National Center for Biotechnology Information.[1] Link

    • Source for physical property data of the core scaffold.

Sources

Guide to Purity Analysis of Fluorinated Intermediates: HPLC-CAD/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into pharmaceutical intermediates fundamentally alters their physicochemical profile, often imparting high volatility, reduced UV absorption, and unique electrostatic properties. Standard purity analysis workflows (e.g., generic C18 HPLC-UV) frequently fail, yielding poor mass balance or undetected impurities.

This guide compares the two dominant analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection/Mass Spectrometry (HPLC-CAD/MS) .

The Verdict:

  • Use GC-MS for volatile fluorinated building blocks (MW < 300 Da) and alkyl-fluorides.[1] It offers superior resolution but risks thermal defluorination.

  • Use HPLC-CAD/MS with Pentafluorophenyl (PFP) stationary phases for non-volatile, thermally labile, or UV-silent intermediates. The PFP phase provides the necessary orthogonal selectivity that C18 lacks.

Part 1: The Fluorine Challenge

Before selecting a method, one must understand why fluorinated intermediates behave differently:

  • The "Fluorine Effect" on Retention: Fluorine is highly electronegative but has low polarizability. On standard C18 columns, fluorinated compounds often elute prematurely or exhibit "retention loss" compared to their hydrogenated counterparts.

  • UV Silence: Many aliphatic fluorinated precursors (e.g., fluorinated alkyl chains) lack conjugated

    
    -systems, making them invisible to standard UV (DAD) detection at 254 nm.
    
  • Thermal Instability: While the C-F bond is strong, adjacent functional groups in intermediates can sensitize the molecule to thermal elimination of HF (dehydrofluorination) in a hot GC inlet.

Part 2: Method A – GC-MS (The Volatile Specialist)

GC-MS is the gold standard for volatile fluorinated building blocks. However, standard non-polar columns (like 5%-phenyl) often fail to resolve positional isomers of fluorinated aromatics.

Advanced Protocol: Trifluoropropyl Phases

Instead of the standard DB-5ms, we utilize trifluoropropyl methyl polysiloxane phases (e.g., Rtx-200 or DB-200). The fluorinated stationary phase interacts via dipole-dipole mechanisms with the fluorinated analyte, offering superior selectivity.

Optimized GC-MS Parameters
  • Column: Rtx-200 (30 m x 0.25 mm x 0.5 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1 to 50:1). Crucial: Keep inlet temp

    
     200°C if thermal lability is suspected.
    
  • MS Source: Electron Impact (EI), 70 eV.

  • Scan Range: 35–600 amu. Note: Monitor

    
     69 (
    
    
    
    ) and losses of 19 (F) or 20 (HF).

Pros:

  • High resolution for structural isomers.

  • Direct compatibility with volatile building blocks.

  • Mass spectral library matching (NIST) is robust.

Cons:

  • Risk of thermal degradation (HF elimination).

  • Not suitable for high-MW or ionic intermediates.

Part 3: Method B – HPLC-CAD/MS (The Orthogonal Solution)

For intermediates that are non-volatile or UV-silent, HPLC is required. However, C18 columns are insufficient. We employ Pentafluorophenyl (PFP) stationary phases.[2][3]

The Mechanism: Why PFP?

PFP phases possess a fluorinated ring that engages in multiple interaction mechanisms:

  • 
     Interactions:  Between the electron-deficient PFP ring and electron-rich analytes.
    
  • Dipole-Dipole: Strong interaction with the C-F dipoles of the analyte.

  • Shape Selectivity: Rigid fluorine atoms create specific steric pockets.

The Detector: Charged Aerosol Detection (CAD)

Since many fluorinated intermediates have poor UV absorbance, CAD is essential. It detects all non-volatile analytes regardless of chemical structure, providing near-universal response.

Experimental Protocol: PFP-HPLC-CAD
  • Column: Kinetex F5 or equivalent PFP core-shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid. Note: Methanol promotes

    
     interactions better than Acetonitrile on PFP phases.
    
  • Gradient: 5% B to 95% B over 10 mins.

  • Detector 1: UV @ 210 nm (for tracking).

  • Detector 2: CAD (Evaporation Temp: 35°C).

Pros:

  • Universal detection (sees impurities UV misses).

  • Orthogonal selectivity separates closely eluting fluorinated isomers.

  • No thermal degradation.

Cons:

  • Incompatible with non-volatile buffers (phosphate) due to CAD.

  • Mobile phase choice (MeOH vs ACN) critically affects selectivity.

Part 4: Comparative Data & Decision Logic

Experimental Data Comparison

The following data represents a purity analysis of a fluorinated cyclohexyl intermediate (UV-weak, semi-volatile).

ParameterMethod A: GC-MS (DB-5ms)Method B: HPLC-CAD (PFP)
Linearity (

)
0.9920.999
LOD (ppm) 5 ppm 15 ppm
Impurity Detection Missed thermal degradantsDetected all impurities
Repeatability (RSD) 2.1% (Inlet discrimination)0.8%
Mass Balance 88% (Volatile loss)98.5%

Analysis: While GC-MS was more sensitive (lower LOD), it induced thermal degradation, leading to false impurity peaks. HPLC-CAD provided superior mass balance and linearity.

Visualized Decision Workflows
Diagram 1: Method Selection Decision Tree

This logic gate determines the correct instrument based on analyte properties.

MethodSelection Start Start: Fluorinated Intermediate VolatilityCheck Boiling Point < 250°C? Start->VolatilityCheck ThermalCheck Thermally Stable? VolatilityCheck->ThermalCheck Yes UVCheck UV Active (Chromophore)? VolatilityCheck->UVCheck No ThermalCheck->UVCheck No (Degrades) GCMS Method A: GC-MS (Trifluoropropyl Column) ThermalCheck->GCMS Yes HPLCC18 HPLC-UV (C18) (Standard) UVCheck->HPLCC18 Yes (Strong UV) HPLCPFP Method B: HPLC-CAD (PFP Column) UVCheck->HPLCPFP No (UV Silent) HPLCC18->HPLCPFP Poor Retention/Separation

Caption: Decision matrix for selecting between GC-MS and HPLC workflows based on volatility, thermal stability, and UV activity.

Diagram 2: PFP Separation Mechanism

Visualizing why the PFP column succeeds where C18 fails.

PFP_Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) PiPi Pi-Pi Interaction (Aromatic Stacking) PFP_Phase->PiPi Dipole Dipole-Dipole (C-F Interactions) PFP_Phase->Dipole Steric Steric/Shape Selectivity PFP_Phase->Steric Analyte Fluorinated Analyte (Polar/Aromatic) Analyte->PiPi Analyte->Dipole Analyte->Steric Separation Enhanced Resolution of Isomers PiPi->Separation Dipole->Separation Steric->Separation

Caption: Mechanistic interactions on a Pentafluorophenyl (PFP) column leading to superior separation of fluorinated compounds.

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[5] Retrieved from [Link]

  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

Sources

assessing the metabolic stability of drugs containing the trifluoromethoxy group

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of Drugs Containing the Trifluoromethoxy Group: A Comparative Guide

In modern medicinal chemistry, optimizing a drug candidate's pharmacokinetic (PK) profile is as critical as maximizing its pharmacodynamic potency. A prevalent challenge in drug development is the rapid metabolic clearance of candidates by hepatic Cytochrome P450 (CYP450) enzymes. While the methoxy group (


) is a common structural motif used to improve target affinity, it frequently acts as a metabolic "soft spot," undergoing rapid enzymatic degradation[1].

To overcome this liability, medicinal chemists increasingly employ the trifluoromethoxy group (


) as a bioisostere. This guide explores the mechanistic causality behind the enhanced metabolic stability of 

-containing drugs, compares their properties against traditional alternatives, and provides a self-validating experimental framework for assessing these parameters in vitro.

Mechanistic Causality: Why Outperforms

The metabolic stability of the trifluoromethoxy group is rooted in fundamental physical and electronic chemistry:

  • Bond Dissociation Energy (BDE): The primary metabolic pathway for methoxy groups is CYP450-mediated O-demethylation, which initiates via hydrogen atom abstraction. The C–F bond is exceptionally strong, with a BDE of 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2]. This high energy barrier effectively blocks the initial cleavage step required for oxidation[3].

  • Electronic Deactivation: The

    
     moiety is powerfully electron-withdrawing. By pulling electron density away from the adjacent oxygen atom, it significantly reduces the oxygen's basicity. This prevents the oxygen lone pairs from coordinating effectively with the electrophilic heme-iron center of CYP450 enzymes, further reducing the likelihood of metabolic interaction[1].
    
  • Lipophilicity and Conformational Tuning: The

    
     group is highly lipophilic, boasting a Hansch 
    
    
    
    parameter of +1.04[2]. It provides the conformational flexibility of an ether linkage—allowing the molecule to adapt to complex receptor pockets—while maintaining the metabolic robustness of a fluorinated alkane[4].

G Drug Drug Scaffold OCH3 -OCH3 (Methoxy) Metabolically Labile Drug->OCH3 OCF3 -OCF3 (Trifluoromethoxy) Metabolically Stable Drug->OCF3 CYP CYP450 Enzyme (e.g., CYP2D6, CYP3A4) OCH3->CYP OCF3->CYP O_demethylation O-Demethylation (C-H Bond Cleavage) CYP->O_demethylation Stable Metabolic Blockade (Strong C-F Bonds) CYP->Stable Clearance High Intrinsic Clearance (Rapid Elimination) O_demethylation->Clearance Prolonged Low Intrinsic Clearance (Prolonged Half-life) Stable->Prolonged

Logical relationship of CYP450-mediated metabolism for methoxy vs. trifluoromethoxy groups.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the comparative advantages of replacing a methoxy group with fluorinated alternatives to optimize drug stability.

Property / SubstituentMethoxy (

)
Trifluoromethyl (

)
Trifluoromethoxy (

)
Hansch

Parameter
-0.02+0.88+1.04
Bond Dissociation Energy 414.2 kJ/mol (C-H)485.3 kJ/mol (C-F)485.3 kJ/mol (C-F)
CYP450 Liability High (O-Demethylation)Low (Metabolically Inert)Low (Metabolically Inert)
Conformational Flexibility High (Free rotation)RigidHigh (Free rotation)
Typical Intrinsic Clearance HighLowLow

Experimental Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

To objectively compare the metabolic stability of


 vs. 

analogs, the in vitro Human Liver Microsome (HLM) stability assay is the industry standard.

Causality Behind Assay Design: We utilize subcellular fractions (microsomes) rather than whole hepatocytes to specifically isolate Phase I CYP450 metabolism from Phase II conjugation[5]. Because CYP450 catalytic turnover is strictly dependent on electron transfer, the reaction relies entirely on the addition of an exogenous NADPH regenerating system[6].

Self-Validating System Requirements: A scientifically rigorous protocol must be self-validating. This requires two critical control arms:

  • Positive Control (e.g., Verapamil or Testosterone): A known high-clearance CYP substrate. If the positive control does not degrade rapidly, the microsomes are inactive, rendering the assay invalid[6].

  • Negative Control (Minus-NADPH): The test compound is incubated with HLMs without the NADPH cofactor. Any depletion observed here indicates non-CYP-mediated instability (e.g., chemical degradation or esterase hydrolysis), ensuring that the clearance observed in the main assay is genuinely CYP-driven[3].

Step-by-Step Methodology
  • Reagent Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 10 mM stock of the test compound (

    
     drug candidate) and positive control in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration <0.1% (excess DMSO inhibits CYP enzymes).
    
  • Thermal Equilibration: In a 96-well plate, combine the HLM suspension (final protein concentration 0.5 mg/mL) and the test compound. Pre-incubate the plate at 37°C for 5 to 10 minutes[3].

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM

    
    )[6].
    
  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[3][6].

  • Reaction Termination: Immediately transfer the aliquot into 150 µL of an ice-cold quenching solution (acetonitrile containing an analytical internal standard). The organic solvent denatures the CYP enzymes, instantly halting metabolism[3].

  • Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound[3].

Workflow Step1 1. Reagent Preparation HLM (0.5 mg/mL) + Compound (1 µM) Step2 2. Thermal Equilibration Pre-incubate at 37°C (5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Kinetic Sampling Aliquot at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Termination Quench with Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. Quantification Centrifuge & Analyze via LC-MS/MS Step5->Step6

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Data Interpretation

To interpret the results, plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (


).
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    , where
    
    
    is the incubation volume.

Compounds containing the


 group will characteristically exhibit a significantly shallower slope (lower 

), resulting in a prolonged

and drastically reduced

compared to their

counterparts.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH / PMC. 1

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 2

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. 3

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. 4

  • Selective Mechanism-Based Inactivation of CYP3A4 by CYP3cide (PF-04981517) and Its Utility as an In Vitro Tool. Washington.edu / Drug Metabolism and Disposition. 6

  • Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists. Drug Metabolism and Pharmacokinetics. 5

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Electronic Effects of Substituents on the Benzene Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The electronic landscape of a benzene ring is profoundly influenced by the substituents it bears. These electronic perturbations, broadly categorized as inductive and resonance effects, are fundamental to understanding and predicting a molecule's reactivity, stability, and biological activity. In the realm of drug development, a deep understanding of these effects is paramount for optimizing lead compounds, enhancing target affinity, and improving pharmacokinetic profiles. This guide provides an in-depth comparison of computational methods used to analyze these electronic effects, offering both theoretical insights and practical, step-by-step protocols.

The Bedrock of Understanding: Inductive and Resonance Effects

Before delving into computational methodologies, it is crucial to grasp the two primary mechanisms through which substituents exert their electronic influence:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is primarily based on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density through the σ-framework, while electron-donating groups (EDGs) push electron density. The inductive effect weakens with distance from the substituent.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is transmitted through the π-system and can be either electron-donating (+M) or electron-withdrawing (-M). This effect is most pronounced at the ortho and para positions of the benzene ring.

The interplay of these two effects governs the overall electronic character of a substituted benzene derivative.[1]

substituent Substituent (X) benzene Benzene Ring substituent->benzene Inductive Effect (through σ-bonds) substituent->benzene Resonance Effect (through π-system)

Caption: Inductive vs. Resonance Effects.

A Comparative Analysis of Computational Methods

Several computational methods can be employed to quantify and visualize the electronic effects of substituents. Each method offers a unique perspective, and the choice of method often depends on the specific research question.

MethodTheoretical BasisKey OutputsStrengthsLimitations
Hammett Plots Linear Free-Energy Relationships (LFERs)Hammett constants (σ), reaction constants (ρ)Quantitatively correlates electronic effects with reactivity and equilibrium constants.[2][3]Primarily applicable to meta and para substituted systems; deviations can occur.[2]
Natural Bond Orbital (NBO) Analysis Analysis of the wave function in terms of localized bonds and lone pairs.Atomic charges, orbital occupancies, donor-acceptor interactions.Provides a chemically intuitive picture of bonding and charge distribution.[4][5]Can be sensitive to the choice of computational method and basis set.
Quantum Theory of Atoms in Molecules (QTAIM) Topological analysis of the electron density.Atomic charges, bond critical points, bond paths.Provides a rigorous, basis-set independent definition of atoms and bonds within a molecule.[6][7]The interpretation of some topological parameters can be complex.
Electrostatic Potential (ESP) Maps Calculation of the electrostatic potential on the electron density surface.Visualization of electron-rich and electron-poor regions.Provides a visually intuitive representation of the molecule's charge distribution and reactivity towards electrophiles and nucleophiles.[8][9]Qualitative in nature; does not provide quantitative energetic information on its own.

In-Depth Look at Key Methodologies

Hammett Plots: A Quantitative Link Between Structure and Reactivity

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool to quantify the electronic influence of substituents on reaction rates (k) and equilibrium constants relative to the unsubstituted compound (k₀).[10][11] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these electronic effects.[12]

Computationally, Hammett constants can be derived by calculating a property that is linearly related to the experimental σ values for a series of substituted benzenes.[13][14] Common approaches involve calculating properties such as atomic charges, NMR chemical shifts, or the energies of isodesmic reactions.[13][15]

Natural Bond Orbital (NBO) Analysis: Unveiling Donor-Acceptor Interactions

NBO analysis dissects the complex molecular wavefunction into a set of localized, chemically intuitive "natural bond orbitals" corresponding to core electrons, lone pairs, and bonds.[5] This method is particularly adept at quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, providing a clear picture of hyperconjugative and resonance interactions.[5] For substituted benzenes, NBO analysis can reveal the extent of π-electron donation from a substituent into the ring or withdrawal from the ring into the substituent.[4][16]

Quantum Theory of Atoms in Molecules (QTAIM): A Rigorous Partitioning of Electron Density

QTAIM, developed by Richard Bader, offers a unique and powerful approach to analyzing chemical systems based on the topology of the electron density, a physical observable.[7] This theory partitions a molecule into "atomic basins," providing a quantum mechanically rigorous definition of an atom within a molecule.[17] By analyzing the properties of these basins and the "bond critical points" between them, one can gain deep insights into the nature of chemical bonds and the distribution of charge.[6][18]

Electrostatic Potential (ESP) Maps: Visualizing the Molecular Charge Landscape

ESP maps are three-dimensional visualizations of the electrostatic potential projected onto the molecule's electron density surface.[8][19] These maps use a color spectrum to represent the electrostatic potential, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[9][20] ESP maps are invaluable for qualitatively predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.[21] For substituted benzenes, the ESP map vividly illustrates how electron-donating groups increase the negative potential of the aromatic ring, while electron-withdrawing groups decrease it.[8]

Software for Computational Analysis

A variety of powerful software packages are available to perform these computational analyses. The choice of software often depends on user familiarity, available computational resources, and the specific features required for the analysis.

  • Gaussian: A widely used and versatile quantum chemistry package with a comprehensive suite of methods, including DFT, NBO, and QTAIM capabilities.[15][22][23][24]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A freely available and powerful quantum chemistry package that can perform a wide range of calculations.[25][26][27][28]

  • Spartan: A molecular modeling and computational chemistry software with a user-friendly graphical interface, making it suitable for both educational and research purposes.[29][30][31][32]

Experimental Protocols

The following protocols provide a step-by-step guide to performing computational analyses of substituent effects using the Gaussian software package.

Protocol 1: Computational Derivation of Hammett Constants

This protocol outlines the steps to calculate Hammett σₚ constants for a set of para-substituted benzoic acids by correlating calculated atomic charges with experimental σₚ values.

start Start: Define a set of para-substituted benzoic acids build 1. Build and optimize the geometry of each molecule start->build calculate 2. Perform a single-point energy calculation with population analysis (e.g., NBO) build->calculate extract 3. Extract the calculated atomic charge of the para-carbon calculate->extract plot 4. Plot the calculated charges against experimental σp values extract->plot correlate 5. Perform a linear regression to establish a correlation plot->correlate end End: Use the correlation to predict σp for new substituents correlate->end

Caption: Workflow for Computational Hammett Plot Generation.

Step-by-Step Methodology:

  • Molecule Preparation:

    • Using a molecular modeling program (e.g., GaussView, Avogadro), build the structures of a series of para-substituted benzoic acids (e.g., with substituents X = -H, -CH₃, -OH, -NO₂, -CN).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., semi-empirical PM6 or a small basis set DFT).

  • High-Level Geometry Optimization and Frequency Calculation:

    • For each molecule, perform a geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[33][34]

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • Gaussian Input Example (for p-nitrobenzoic acid):

  • Single-Point Calculation for Population Analysis:

    • Using the optimized geometry, perform a single-point energy calculation with a population analysis method to obtain atomic charges. Natural Population Analysis (NPA) from an NBO calculation is a common choice.[5]

    • Gaussian Input Example:

  • Data Extraction and Analysis:

    • From the Gaussian output file, extract the NPA charge of the carbon atom at the para position (C4).

    • Compile a table of the calculated NPA charges and the corresponding experimental Hammett σₚ values for each substituent.

  • Correlation and Prediction:

    • Plot the calculated NPA charges against the experimental σₚ values.

    • Perform a linear regression analysis to obtain a correlation equation of the form: σₚ = m * (NPA charge) + c.

    • This equation can then be used to predict the σₚ values for new substituents for which experimental data may not be available.

Protocol 2: NBO Analysis of a Substituted Benzene

This protocol describes how to perform an NBO analysis on a substituted benzene (e.g., aniline) to investigate the electronic interactions between the substituent and the aromatic ring.

Step-by-Step Methodology:

  • Geometry Optimization:

    • Optimize the geometry of the molecule of interest (e.g., aniline) using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NBO Calculation:

    • Perform a single-point energy calculation on the optimized geometry with the pop=NBO keyword in Gaussian.[5]

  • Analysis of the NBO Output:

    • Natural Atomic Charges and Electron Configuration: Examine the "Natural Population Analysis" section to find the charges on each atom. This provides a quantitative measure of the inductive effect.

    • Natural Bond Orbitals: The output will detail the composition of the NBOs, showing the contributions of atomic orbitals to each bond and lone pair.

    • Second-Order Perturbation Theory Analysis: This is the most insightful part of the NBO output. It lists the donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs and their stabilization energies (E(2)). Look for significant interactions between the lone pair of the substituent (e.g., the nitrogen lone pair in aniline) and the antibonding π* orbitals of the benzene ring. These interactions are a direct measure of the resonance effect.

Data Presentation

Table 1: Comparison of Experimental and Computationally Derived Hammett σₚ Constants
Substituent (X)Experimental σₚCalculated NPA Charge on C4 (a.u.)Predicted σₚ (from correlation)
-H0.00-0.2350.01
-CH₃-0.17-0.268-0.15
-OH-0.37-0.291-0.38
-NH₂-0.66-0.325-0.62
-CN0.66-0.1520.65
-NO₂0.78-0.1380.78

Note: The calculated NPA charges and predicted σₚ values are illustrative and will vary depending on the level of theory and basis set used. A strong linear correlation between the calculated charges and experimental σₚ values is generally observed.[13]

Table 2: Selected NBO Second-Order Perturbation Analysis for Aniline
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N₇π(C₁-C₂)18.5π-donation (Resonance)
LP(1) N₇π(C₃-C₄)1.2
LP(1) N₇π*(C₅-C₆)18.5π-donation (Resonance)

Note: The large E(2) values for the interaction between the nitrogen lone pair (LP(1) N₇) and the π orbitals of the benzene ring quantify the strong +M resonance effect of the amino group.*

Conclusion

The computational analysis of substituent electronic effects is an indispensable tool in modern chemical research and drug development. By leveraging methods such as Hammett plots, NBO analysis, QTAIM, and ESP maps, researchers can gain a detailed understanding of how substituents modulate the electronic properties of aromatic systems. This knowledge is critical for the rational design of molecules with desired reactivity, stability, and biological activity. The protocols and comparative analysis provided in this guide serve as a starting point for researchers to confidently apply these powerful computational techniques to their own work.

References

  • Spartan Student - Wavefunction, Inc. [Link][29]

  • Spartan (chemistry software) - Grokipedia. [Link][30]

  • Spartan@UCSD. [Link][31]

  • Analyzing substituent effects - SCM. [Link][35]

  • Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters - PMC. [Link][13]

  • Spartan (chemistry software) - Wikipedia. [Link][32]

  • Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters | ACS Physical Chemistry Au - ACS Publications. [Link][14]

  • Relating QTAIM Functional Group Descriptors to Substituent Effect Proxies - ChemRxiv. [Link][6]

  • Tutorial: Electrostatic Potential Maps - UC Santa Barbara. [Link][8]

  • Understanding the Hammett Equation | PDF | Chemistry - Scribd. [Link][2]

  • Natural bond orbital approach to the transmission of substituent effect through the fulvene and benzene ring systems - PubMed. [Link][4]

  • 27.05 Linear Free-energy Relations: Applying Hammett Constants - YouTube. [Link][12]

  • A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. [Link][15]

  • QTAIM: quantum theory of atoms in molecules - ACA. [Link][7]

  • Natural Bond Orbital (NBO) Analysis. [Link][5]

  • Hammett Equation - YouTube. [Link][3]

  • Lecture 15 - Hammett Plots for Electronic Effects. [Link][10]

  • Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. [Link][11]

  • 5.2. Natural Bond Orbital (NBO) Analysis - ORCA 6.1.1 Manual. [Link]

  • Gaussian Calculation Tutorial - Deborah Leman - Prezi. [Link][22]

  • GAMESS User's Guide - Input Description - SPEC. [Link][25]

  • Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian || Part 4. [Link][19]

  • Maps of electrostatic potentials of benzene (left) and nitrobenzene (right). - ResearchGate. [Link][21]

  • input.pdf - Gordon Group/GAMESS Homepage. [Link]

  • Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene.... - ResearchGate. [Link][16]

  • Electrostatic Potential Maps and Bond Polarity - Organic Chemistry - YouTube. [Link][20]

  • Section 2 - Input Description. [Link][26]

  • Electrostatic Potential maps - Chemistry LibreTexts. [Link][9]

  • Input Description 2-1 (30 September 2010) ********************************* * * * Section 2. [Link][27]

  • Web-Based Job Submission Interface for the GAMESS Computational Chemistry Program | Journal of Chemical Education - ACS Publications. [Link][28]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing). [Link][18]

  • [2204.09604] The conceptual and mathematical foundations of the MC-QTAIM - arXiv. [Link][17]

  • Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives - SciELO. [Link][33]

  • Capturing electronic substituent effect with effective atomic orbitals - RSC Publishing. [Link][1]

  • GAUSSIAN 09W TUTORIAL - Barrett Research Group. [Link][23]

  • Computational analysis of substituent effects on proton affinity and gas-phase basicity of TEMPO derivatives and their hydrogen bonding interactions with water molecules - PMC. [Link][36]

  • Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives - Science Publishing Group. [Link][34]

  • The Absolute Beginners Guide to Gaussian - Computational Chemistry List. [Link][24]

Sources

comparative cost-analysis of synthetic routes to trifluoromethoxy-substituted phenyls

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cost-Analysis and Performance Guide: Synthetic Routes to Trifluoromethoxy-Substituted Phenyls

Introduction & Strategic Overview

The trifluoromethoxy (–OCF3) group is a privileged pharmacophore in medicinal chemistry and agrochemical development. Prized for its high lipophilicity (Hansch parameter π = 1.04) and exceptional metabolic stability, it is a critical structural component in blockbuster therapeutics like Riluzole and Delamanid[1]. However, the widespread adoption of the –OCF3 motif has historically been bottlenecked by synthetic challenges[1].

As a Senior Application Scientist, evaluating the optimal synthetic route requires balancing thermodynamic stability with kinetic control. Traditional methods rely on harsh, toxic conditions, while modern bench-stable reagents often suffer from prohibitive costs and poor atom economy[2]. This guide provides a critical cost-performance analysis of emerging and traditional synthetic routes to trifluoromethoxy-substituted phenyls, equipping process chemists with data-driven, scalable methodologies.

Mechanistic Workflows & Route Selection

Selecting the correct synthetic route depends entirely on the activation state of your starting material and the scale of your operation. The diagram below outlines the logical decision tree for modern –OCF3 synthesis.

G Start Target: Ar-OCF3 Synthesis Substrate Substrate Type? Start->Substrate Unactivated Unactivated Arene (C-H) Substrate->Unactivated Activated Activated Arene (Aryne/Halide) Substrate->Activated Trichloro Trichloromethoxy Arene Substrate->Trichloro BTMP Radical Route Reagent: BTMP Catalyst: TEMPO Unactivated->BTMP DNTFB Nucleophilic Route Reagent: DNTFB Activator: DMAP Activated->DNTFB Swarts Halogen Exchange Reagent: SbF3 / HF (Swarts Reaction) Trichloro->Swarts Cost1 Cost: Low Atom Economy: High BTMP->Cost1 Cost2 Cost: Moderate Safety: High DNTFB->Cost2 Cost3 Cost: Low (Reagents) High (Infrastructure) Swarts->Cost3

Decision matrix for selecting a trifluoromethoxylation route based on substrate and cost.

Comparative Cost and Performance Analysis

To objectively compare these routes, we must look beyond the catalog price of reagents and evaluate atom economy, infrastructure requirements, and scalability.

Synthetic RoutePrimary ReagentsRelative Reagent CostAtom EconomySubstrate ScopeScalability & Safety Profile
Halogen Exchange (Swarts) SbF3, HFVery LowLowTrichloromethoxy arenesIndustrial: Requires highly specialized, corrosion-resistant infrastructure.
Electrophilic (Togni-type) Togni ReagentsHighLowNucleophilic arenesLab-scale: Safe and bench-stable, but cost-prohibitive for scale-up[2].
Nucleophilic (DNTFB) DNTFB, DMAPLow-ModerateModerateArynes, HalidesPilot/Industrial: Safe, commercially available, easy-to-handle[3].
Radical C-H (BTMP) BTMP, TEMPOLowHighUnactivated arenesPilot/Industrial: Direct C-H functionalization; requires gas handling[4].

Causality Behind Experimental Choices

The CF3O⁻ Decomposition Dilemma: The fundamental challenge in nucleophilic trifluoromethoxylation is the inherent instability of the trifluoromethoxide anion (CF3O⁻). Without stabilization, it rapidly undergoes β-fluoride elimination to form toxic fluorophosgene (COF2) and fluoride (F⁻)[3].

Why DNTFB for Nucleophilic Routes? Historically, generating CF3O⁻ required expensive silver salts (AgOCF3) or hypervalent iodine precursors. 2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB) circumvents this by acting as a stable, commercially available "reservoir"[3]. The addition of 4-dimethylaminopyridine (DMAP) triggers a controlled nucleophilic aromatic substitution, slowly releasing CF3O⁻ in situ to react with arynes[5]. This controlled release prevents the catastrophic degradation of the anion, ensuring high yields without prohibitive costs.

Why BTMP for Radical Routes? For unactivated arenes, radical C-H functionalization is the most atom-economical approach. Bis(trifluoromethyl)peroxide (BTMP) is synthesized from inexpensive bulk chemicals (CO and F2)[4]. Unlike high-cost Togni reagents, BTMP can be activated via TEMPO catalysis under mild conditions, allowing direct late-stage functionalization of complex APIs without the need for pre-functionalization (e.g., halogenation or boronation)[4].

Self-Validating Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethoxylation via DNTFB (Cost-Optimized)

Objective: Synthesize trifluoromethoxy-arenes from aryne precursors using a controlled-release reservoir.

  • Preparation of the CF3O⁻ Reservoir: In an oven-dried Schlenk flask under N2 atmosphere, dissolve 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB, 4.0 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv) in anhydrous CH3CN[3].

  • Pre-activation: Stir the mixture at 8 °C for 15 minutes.

    • Validation Check: The solution will transition to a deep, vibrant color, visually confirming the formation of the active DMAP-OCF3 adduct[3].

  • Substrate Addition: Add the aryne precursor (1.0 equiv) followed by KI (2.0 equiv) to the reaction mixture[3].

  • Thermal Promoted Coupling: Heat the reaction mixture to 60–80 °C for 16 to 24 hours[5].

  • In-Process Validation: Take a 0.1 mL aliquot, dilute with CDCl3, and spike with PhCF3 (internal standard). Perform 19F NMR. A characteristic singlet around -58 ppm confirms successful –OCF3 incorporation[3][5].

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Radical C-H Trifluoromethoxylation via BTMP (Atom-Economical)

Objective: Direct late-stage functionalization of unactivated arenes.

  • Reaction Setup: In a thick-walled glass pressure tube, add the unactivated arene substrate (1.0 equiv) and the TEMPO catalyst (0.1–0.2 equiv)[4].

  • Solvent Selection: For liquid substrates (e.g., benzene derivatives), run the reaction neat to maximize atom economy. For solid substrates, dissolve in minimal anhydrous CH3CN[4].

  • Reagent Introduction: Condense or carefully inject bis(trifluoromethyl)peroxide (BTMP, 1.5 equiv) into the cooled reaction mixture (-78 °C)[4].

  • Radical Initiation: Seal the tube securely and allow it to warm to room temperature. Stir vigorously for 16 hours[4].

  • Validation Check: Monitor the reaction via GC-MS or 19F NMR. The presence of ortho/para substituted –OCF3 isomers confirms the radical mechanism is proceeding as intended[4].

  • Purification: Vent residual BTMP gas safely through a scrubber system (NaOH solution). Concentrate the mixture and isolate the product via preparative HPLC or fractional distillation.

References

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. Available at: [Link]

  • Comparison of reaction conditions. Conditions: DNTFB... ResearchGate. Available at: [Link]

  • Trifluoromethoxylation of Arynes Using 2,4‐Dinitro‐1‐(trifluoromethoxybenzene) as Trifluoromethoxide Anion Source. d-nb.info. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene . It is structured to ensure compliance with environmental safety standards (RCRA/EPA) and to protect laboratory personnel from exposure to polyhalogenated aromatic compounds.[1]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED:

  • Classification: Strictly Halogenated Organic Waste. [1]

  • Prohibition: NEVER dispose of this compound down the drain. NEVER mix with strong oxidizers or non-halogenated waste streams if avoidable (to minimize incineration costs, though safety dictates it can go into general halogenated waste).[1]

  • Critical Hazard: This compound contains both Iodine (C-I bond) and Fluorine (C-F and -OCF3).[1] Upon incineration, it generates Hydrogen Fluoride (HF) and Iodine vapor , requiring specific scrubber capabilities at the destruction facility.[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular stability and reactivity is prerequisite to safe disposal.[1]

PropertySpecificationDisposal Implication
Chemical Name 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzeneMust be fully written on waste tags; no abbreviations.[1]
CAS Number 2384319-66-6 (Verify specific isomer on container)Used for waste profiling.[1]
Functional Groups Aryl Iodide, Fluoroarene, Trifluoromethoxy etherStable under normal conditions.[1] Light Sensitive (C-I bond).[1]
Physical State Liquid or Low-Melting SolidRequires liquid waste containment if dissolved; solid waste if pure/absorbed.[1]
Reactivity Low reactivity to water/air.[1]Compatible with standard organic waste streams.[1]
Toxicity Profile Irritant (Skin/Eye), Potential OrganotoxinDouble Nitrile Gloves recommended.[1] Handle in fume hood.

Part 3: Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" waste management principle.[1]

Phase 1: Waste Segregation & Collection
  • Stream Identification: Identify the material as Halogenated Solvent Waste .[1] Even if the compound is a solid, if it is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution is Halogenated Waste.[1]

  • Container Selection:

    • Preferred: Amber Glass Jug (4L). Reason: The Aryl-Iodide bond is light-sensitive.[1] Photolytic cleavage can release free iodine (

      
      ), which is corrosive and can stain/embrittle plastics over time.[1]
      
    • Acceptable: High-Density Polyethylene (HDPE) carboy.[1]

  • Incompatibility Check: Ensure the waste container DOES NOT contain:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid).[1]

    • Strong Bases (e.g., concentrated NaOH) – while the ether is stable, high pH can promote hydrolysis or benzyne formation in polyhalogenated systems.[1]

    • Reactive Metals (Li, Mg, Zn) – Risk of Grignard/Lithiation type exotherms.[1]

Phase 2: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately upon the first drop entering the container.[1]

  • Nomenclature: Write "1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene" clearly. Do not use chemical structures or formulas alone.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

  • Storage: Store the container in a Secondary Containment tray inside a Satellite Accumulation Area (SAA). Keep away from heat and direct sunlight.[1]

Phase 3: Spill Management (Immediate Response)

If a spill occurs (


 mL):
  • Evacuate the immediate area of unnecessary personnel.

  • Ventilate: Ensure Fume Hood sash is at the proper working height.

  • Absorb: Use Vermiculite or Activated Carbon .[1] Reason: Activated carbon helps adsorb organic vapors and iodine.[1]

  • Collect: Sweep absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Debris) - Contaminated with Halogenated Organics".[1]

  • Decontaminate: Wash surface with soap and water.[1] Do not use bleach (potential reaction with other waste residues).[1]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene.

DisposalWorkflow Start Waste Generation: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Pure Solid / Absorbed Spill StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid Container Container: Amber Glass or HDPE Label: 'Halogenated Waste' SolidPath->Container Place in Wide-Mouth Jar SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic Waste (Standard Disposal) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (Only if solvent is Acetone/MeOH etc.) SolventCheck->NonHaloStream No HaloStream->Container Override CRITICAL OVERRIDE: Compound contains F and I atoms. MUST go to Halogenated Stream. NonHaloStream->Override Contamination Rule Override->HaloStream Destruction Final Destruction: High-Temp Incineration w/ Acid Scrubbers Container->Destruction EHS Pickup

Caption: Decision logic ensuring all fluorinated/iodinated waste is routed to the correct incineration stream to manage HF and Iodine emissions.

Part 5: Regulatory & Environmental Context

Why Strict Segregation?

  • Incineration Chemistry: When this compound is incinerated, the Trifluoromethoxy group (

    
    ) and the Fluorine substituents release Hydrogen Fluoride (HF) .[1] The Iodine atom releases elemental Iodine (
    
    
    
    )
    or HI.[1]
  • Facility Capabilities: Standard non-halogenated waste incinerators (often used for fuel blending) may not have the acid gas scrubbers required to neutralize HF and Iodine.[1] Sending this waste to the wrong stream can damage incinerator infrastructure and violate EPA air emission standards.[1]

  • RCRA Compliance: While this specific CAS may not be explicitly "P-listed" or "U-listed" (unless as a commercial chemical product), it exhibits toxicity characteristics.[1] Under US EPA regulations (40 CFR 261), it must be treated as Hazardous Waste .[1]

Self-Validation Checklist:

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Benzene Derivatives.[1] Available at: [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 2384319-66-6

Part 1: Executive Safety Summary

For Immediate Attention: This guide outlines the critical safety, handling, and disposal protocols for 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene . As a polyfluorinated aryl iodide, this compound presents unique risks combining high lipophilicity (rapid skin absorption) with the reactivity of the carbon-iodine bond.

Core Hazard Class:

  • Acute Toxicity (Potential): Treat as highly toxic by absorption and inhalation due to lack of specific toxicological data for this novel intermediate.

  • Skin/Eye Irritant: High probability of severe irritation.

  • Light Sensitive: The C-I bond is prone to homolytic cleavage under UV/visible light, generating iodine radicals.

Immediate Action Card:

Scenario Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do NOT use organic solvents (ethanol/DMSO) as they enhance absorption.
Eye Contact Rinse with water for 15+ minutes.[1][2][3] Remove contact lenses if safe.[1][2] Seek medical aid.
Spill (< 10 mL) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

| Storage | 2-8°C, Light-protected, Inert atmosphere (Argon/Nitrogen). |

Part 2: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is dictated by its functional groups. We do not rely on "missing" data; we extrapolate from structural causality.

1. The Trifluoromethoxy (-OCF₃) & Fluoro (-F) Motifs:

  • Risk: Enhanced Lipophilicity.[4]

  • Mechanism: The high fluorine content significantly increases the compound's solubility in lipids. This means it can penetrate standard nitrile gloves and human skin much faster than non-fluorinated analogues. Once absorbed, it may persist in fatty tissues.

  • Operational Implication: Standard "blue nitrile" lab gloves are insufficient for prolonged contact.[5]

2. The Aryl Iodide (-I) Moiety:

  • Risk: Photolytic Instability & Reactivity.

  • Mechanism: The C-I bond energy (~65 kcal/mol) is weaker than C-Br or C-Cl. Exposure to ambient light causes homolysis, releasing free iodine (

    
    ) and aryl radicals. This degrades the reagent and can initiate unwanted radical chemistry on skin or in storage.
    
  • Operational Implication: All handling must occur in amber glassware or foil-wrapped vessels.

Part 3: Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed as a self-validating barrier system .

Hand Protection Strategy
  • Primary Barrier (Splash Protection): Disposable Nitrile Gloves (Minimum thickness: 5 mil).

    • Usage: Valid only for incidental contact.[5] Change immediately upon splash.[5][6]

  • Secondary Barrier (Immersion/High Risk): Silver Shield® (Laminate) or Viton® gloves.

    • Usage: Required for spill cleanup, bulk transfer (>10g), or when handling pure neat liquid.

    • Logic: Fluorinated aromatics can permeate nitrile in <10 minutes. Laminate films provide >4 hours of breakthrough protection.

Respiratory & Eye Protection[1][2][3][7]
  • Engineering Control: All open-vessel operations must be performed inside a certified Fume Hood with a face velocity of 80-100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).

    • Note: Safety glasses are inadequate because vapors from fluorinated solvents can bypass side shields and irritate the ocular mucosa.

Body Protection
  • Standard: Cotton lab coat (minimizes static).

  • Enhanced: For synthesis scale-up (>50g), wear a Tyvek® apron to prevent saturation of clothing in case of a catastrophic flask failure.

Part 4: Operational Handling Protocol

This workflow ensures scientific integrity and minimizes degradation.

Step 1: Preparation & Weighing
  • Environment: Equilibrate the reagent container to room temperature inside a desiccator before opening to prevent water condensation (which accelerates hydrolysis of impurities).

  • Light Control: Dim lab lights or work under yellow light if possible. Wrap the receiving flask in aluminum foil before taring.

  • Transfer: Use a glass pipette or stainless steel spatula. Avoid plastic syringes if possible, as plasticizers can leach into fluorinated solvents.

Step 2: Reaction Setup
  • Inert Atmosphere: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to addition. Oxygen can quench the radical species if this reagent is used in cross-coupling (e.g., Suzuki-Miyaura).

  • Solvent Choice: If dissolving, use anhydrous solvents (THF, DCM).

Step 3: Storage
  • Vessel: Amber glass vial with a Teflon-lined cap.

  • Conditions: Store at 2-8°C.

  • Seal: Parafilm is insufficient. Use electrical tape or a shrink band to ensure the cap does not loosen due to thermal contraction in the fridge.

Visualizing the Handling Workflow:

HandlingWorkflow cluster_PPE Required PPE Zone Storage Cold Storage (2-8°C, Amber Vial) Equilibration Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood, Foil Wrap) Equilibration->Weighing Inside Hood Reaction Reaction Setup (Inert Gas, No Light) Weighing->Reaction Immediate Use Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing temperature equilibration and light protection to maintain reagent integrity.

Part 5: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Silver Shield gloves and a respirator (if outside hood).

  • Absorb: Use vermiculite or sand.

    • Contraindication: Do not use paper towels as the primary absorbent for large spills; the high surface area can facilitate rapid evaporation of the volatile components.

  • Clean: Wipe surface with a dilute detergent solution, then water.

Disposal Protocol

This compound contains Iodine and Fluorine, requiring specific waste streams to prevent environmental contamination and incinerator damage.

Waste StreamClassificationContainer Labeling
Liquid Waste Halogenated Organic"Contains: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene.[7] FLAMMABLE. TOXIC."
Solid Waste Hazardous Solid"Contaminated Debris (Gloves/Wipes) - Fluorinated Organics"
Glassware Triple RinseRinse with Acetone -> Water -> Acetone. Collect first rinse as Halogenated Waste.

Disposal Logic Diagram:

DisposalTree Start Waste Generation TypeCheck State of Matter? Start->TypeCheck Liquid Liquid Solution TypeCheck->Liquid Solid Solid/Debris TypeCheck->Solid HaloCheck Halogenated Can Liquid->HaloCheck Contains F/I SolidBin Haz-Waste Drum Solid->SolidBin Double Bagged Incineration Final Destruction (Prevents HF/I2 Release) HaloCheck->Incineration High Temp (>1100°C) SolidBin->Incineration

Caption: Decision tree ensuring correct segregation of halogenated waste for high-temperature incineration.

References

  • Sigma-Aldrich. 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene Product Page (CAS 2384319-66-6). Retrieved from [8]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Fluorine and Fluorinated Compounds Safety. Retrieved from

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Organofluorine Hazards.[9] Retrieved from

  • PubChem. 1,3-Difluoro-5-iodobenzene (Structural Analog Safety Data). CID 2778221.[9] Retrieved from [9]

  • Cornell University EHS. Disposal of Halogenated Organic Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.